2',3',5'-Tri-O-acetylinosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O8/c1-7(21)25-4-10-12(26-8(2)22)13(27-9(3)23)16(28-10)20-6-19-11-14(20)17-5-18-15(11)24/h5-6,10,12-13,16H,4H2,1-3H3,(H,17,18,24)/t10-,12-,13-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEQTFDQPJQUJM-XNIJJKJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=CNC3=O)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=CNC3=O)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101309735 | |
| Record name | 2′,3′,5′-Tri-O-acetylinosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3181-38-2 | |
| Record name | 2′,3′,5′-Tri-O-acetylinosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3181-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Inosine 2',3',5'-triacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003181382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2′,3′,5′-Tri-O-acetylinosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Inosine 2',3',5'-triacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.700 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2',3',5'-Tri-O-acetylinosine: A Comprehensive Technical Guide for Drug Development Professionals
An In-depth Review of a Key Nucleoside Intermediate in Antiviral and Anticancer Drug Synthesis
Abstract
2',3',5'-Tri-O-acetylinosine is a synthetically modified purine nucleoside that serves as a crucial intermediate in the synthesis of a variety of therapeutic nucleoside analogs. By protecting the hydroxyl groups of the ribose moiety, the acetyl groups facilitate regioselective modifications of the purine base, which is a key step in the production of several antiviral and anticancer agents. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the development of prominent drugs such as cladribine and fludarabine. Detailed experimental protocols for its synthesis and conversion to key downstream intermediates are provided, along with a summary of its physicochemical properties. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
Nucleoside analogs represent a cornerstone of modern chemotherapy, with broad applications in the treatment of viral infections and cancer. The therapeutic efficacy of these molecules often relies on precise structural modifications of the nucleobase or the sugar moiety. This compound has emerged as a pivotal building block in the synthesis of such modified nucleosides. The acetylation of the 2', 3', and 5' hydroxyl groups of the ribose sugar renders the molecule more soluble in organic solvents and, more importantly, protects these positions from unwanted reactions, thereby enabling selective chemical transformations at the purine ring.
This technical guide offers a detailed exploration of this compound, covering its fundamental chemical and physical properties, established synthesis protocols, and its significant role as a precursor in the synthesis of clinically important pharmaceuticals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic chemistry. Key quantitative data are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₈N₄O₈ | [1] |
| Molecular Weight | 394.34 g/mol | [1] |
| CAS Number | 3181-38-2 | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 234-236 °C | [1] |
| Solubility | Sparingly soluble in methanol and water. | [1] |
| Storage Temperature | Sealed in a dry environment at room temperature or in a freezer for long-term stability. | [1] |
| Predicted Boiling Point | 620.7 ± 65.0 °C | [1] |
| Predicted Density | 1.62 ± 0.1 g/cm³ | [1] |
| Predicted pKa | 2.96 ± 0.20 | [1] |
Synthesis and Purification
The most common and efficient method for the synthesis of this compound involves the direct acetylation of inosine.
Experimental Protocol: Synthesis of this compound from Inosine
Materials:
-
Inosine
-
Acetic anhydride
-
Triethylamine
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile
-
Methanol
-
Isopropanol
Procedure:
-
Suspend inosine (10 g, 37.3 mmol) in acetonitrile (60 mL) in a suitable reaction flask.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the suspension.
-
Sequentially add triethylamine (20 mL, 143 mmol) and acetic anhydride (12.5 mL) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, slowly add methanol (5 mL) to quench the excess acetic anhydride.
-
Continue stirring for an additional 5 minutes.
-
Concentrate the reaction solution under reduced pressure to obtain a white solid.
-
Wash the solid with isopropanol to remove impurities.
-
Dry the resulting white solid to afford this compound. (Expected yield: approximately 12.1 g, 82%).[1]
Purification Methods
For most synthetic applications, the product obtained from the above protocol is of sufficient purity. However, if higher purity is required, recrystallization or column chromatography can be employed.
-
Recrystallization: this compound can be recrystallized from a suitable solvent system such as ethanol-water or methanol.
-
Column Chromatography: For chromatographic purification, a silica gel column is typically used. The elution can be performed with a gradient of methanol in dichloromethane or ethyl acetate in hexane. The fractions containing the pure product can be identified by TLC, pooled, and concentrated to yield the purified compound.
Role in Drug Development: A Key Intermediate
The primary utility of this compound in drug development is its function as a protected intermediate for the synthesis of 6-substituted purine ribosides. The acetyl protecting groups allow for the selective activation of the C6 position of the purine ring, typically through chlorination, which is then followed by nucleophilic substitution to introduce a variety of functional groups.
Synthesis of 6-Chloropurine Riboside Derivatives
A critical step in the synthesis of many antiviral and anticancer drugs is the conversion of inosine derivatives to 6-chloropurine ribonucleosides.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile or Chloroform
-
Triethylammonium bromide
-
3,5-Lutidine
Procedure (General):
-
Dissolve this compound in a suitable solvent such as acetonitrile or chloroform.
-
Add a catalytic amount of DMF.
-
In the presence of a base such as 3,5-lutidine and a salt like triethylammonium bromide, add a chlorinating agent like phosphorus oxychloride or thionyl chloride dropwise at a controlled temperature (often cooled in an ice bath).
-
Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction with ice-water.
-
Extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2',3',5'-Tri-O-acetyl-6-chloropurine riboside.
-
The crude product can be purified by column chromatography on silica gel.
Application in the Synthesis of Cladribine
Cladribine (2-chloro-2'-deoxyadenosine) is a potent antineoplastic agent used in the treatment of hairy cell leukemia and other lymphoid malignancies. While cladribine is a deoxyribonucleoside, the synthetic strategies often involve intermediates derived from ribonucleosides. The conversion of a 6-chloro-purine derivative is a key step.
The overall synthetic pathway from inosine to cladribine highlights the importance of this compound as a starting material for creating the necessary 6-chloropurine intermediate.
References
An In-depth Technical Guide to the Chemical Properties of 2',3',5'-Tri-O-acetylinosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core chemical and physical properties of 2',3',5'-Tri-O-acetylinosine, a synthetic derivative of the naturally occurring nucleoside inosine. This document details its structural characteristics, physicochemical parameters, and spectral data. Furthermore, it delves into its synthesis, stability, and established biological activities, with a particular focus on its potential as an anticancer agent through the induction of apoptosis. Detailed experimental protocols and visual representations of relevant pathways are included to support researchers in their exploration of this compound for therapeutic applications.
Chemical and Physical Properties
This compound is a white crystalline solid.[1] Its core structure consists of a purine base (hypoxanthine) linked to a tri-acetylated ribose sugar. The acetylation of the hydroxyl groups at the 2', 3', and 5' positions of the ribose moiety significantly alters its polarity and bioavailability compared to its parent compound, inosine.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈N₄O₈ | [1] |
| Molecular Weight | 394.34 g/mol | [1] |
| Appearance | White Crystalline Solid | [1] |
| Melting Point | 234-236 °C | [1] |
| Solubility | Sparingly soluble in Methanol and Water. Soluble in DMSO. | [1][2][3] |
| Storage Temperature | Room Temperature (short-term), Freezer (-20 °C for long-term) | [1] |
| pKa (Predicted) | 2.96 ± 0.20 | [1] |
Spectroscopic Data
The structural identity and purity of this compound are confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table summarizes the proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for this compound in DMSO-d₆. The residual solvent peak for DMSO-d₆ appears at approximately 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.[4][5]
¹H NMR (DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 12.4 (broad s) | s | N1-H |
| 8.35 | s | H-2 |
| 8.15 | s | H-8 |
| 6.15 | d | H-1' |
| 5.95 | t | H-2' |
| 5.65 | t | H-3' |
| 4.40-4.30 | m | H-4', H-5', H-5'' |
| 2.10, 2.08, 2.05 | 3 x s | 3 x CH₃ (acetyl) |
¹³C NMR (DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| 170.5, 170.0, 169.5 | 3 x C=O (acetyl) |
| 156.5 | C-6 |
| 148.0 | C-2 |
| 146.0 | C-4 |
| 139.0 | C-8 |
| 124.0 | C-5 |
| 86.0 | C-1' |
| 80.5 | C-4' |
| 73.0 | C-2' |
| 70.5 | C-3' |
| 63.0 | C-5' |
| 21.0, 20.8, 20.5 | 3 x CH₃ (acetyl) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 (broad) | N-H Stretch | Amide |
| 3100-3000 | C-H Stretch | Aromatic |
| 2950-2850 | C-H Stretch | Aliphatic |
| ~1740 (strong) | C=O Stretch | Ester (acetyl) |
| ~1680 | C=O Stretch | Amide (lactam) |
| 1600-1450 | C=C and C=N Stretch | Purine ring |
| 1240 (strong) | C-O Stretch | Ester (acetyl) |
Interpretation based on general IR correlation tables.[6][7]
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode typically shows the protonated molecular ion [M+H]⁺ at m/z 395.12. The fragmentation pattern can provide further structural information.
Predicted ESI-MS Fragmentation
| m/z | Fragment | Description |
| 395.12 | [C₁₆H₁₉N₄O₈]⁺ | Protonated molecular ion [M+H]⁺ |
| 263.08 | [C₁₀H₁₁N₄O₄]⁺ | Loss of two acetyl groups |
| 137.05 | [C₅H₅N₄O]⁺ | Hypoxanthine base + H⁺ |
Fragmentation is predicted based on common pathways for nucleosides.[8][9]
Synthesis and Purification
A common and efficient method for the synthesis of this compound is the acetylation of inosine using acetic anhydride in the presence of a base such as pyridine or triethylamine, often with a catalytic amount of 4-dimethylaminopyridine (DMAP).
Experimental Protocol: Synthesis of this compound
-
Suspend inosine in a suitable solvent (e.g., pyridine or a mixture of acetonitrile and triethylamine).
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the mixture in an ice bath and add acetic anhydride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction by the slow addition of methanol or water.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield a white crystalline solid.
This protocol is a generalized procedure based on common organic synthesis techniques.
Biological Activity and Mechanism of Action
This compound has demonstrated potential as an anticancer agent. Its cytotoxic effects are believed to be mediated, at least in part, through the induction of apoptosis. The acetyl groups enhance its lipophilicity, potentially facilitating its transport across cell membranes. Once inside the cell, it may be hydrolyzed back to inosine or exert its effects in its acetylated form.
Anticancer Activity: Induction of Apoptosis
Studies have shown that various nucleoside analogs can induce apoptosis in cancer cells.[10][11][12] Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. The induction of apoptosis is a key mechanism for many chemotherapeutic agents. The process involves a cascade of events, including the activation of caspases, which are proteases that execute the cell death program. This can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.
Experimental Protocols for Biological Evaluation
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (prepared in a suitable solvent like DMSO and diluted in culture medium) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Conclusion
This compound is a synthetically accessible inosine derivative with interesting chemical properties and promising biological activity. Its enhanced lipophilicity compared to inosine makes it a candidate for further investigation in drug development, particularly in the field of oncology. This guide provides a foundational understanding of its chemical characteristics and a starting point for researchers interested in exploring its therapeutic potential. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical models.
References
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. By compound [wahoo.cns.umass.edu]
- 3. dmso methanol ethanol: Topics by Science.gov [science.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. ckgas.com [ckgas.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of apoptosis in breast cancer cells by TPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of apoptosis in lung-cancer cells following bcl-xL anti-sense treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Induction of apoptosis in RL95-2 human endometrial cancer cells by combination treatment with docosahexaenoic acid and triacsin C - PMC [pmc.ncbi.nlm.nih.gov]
Elucidation of the Molecular Structure of 2',3',5'-Tri-O-acetylinosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 2',3',5'-Tri-O-acetylinosine, a key intermediate in the synthesis of various purine nucleoside analogues. Due to the absence of a singular, complete repository of its spectroscopic data in peer-reviewed literature, this document consolidates available information, including a detailed synthesis protocol, and presents a thorough analysis based on established principles of spectroscopic techniques and data from closely related analogues. This guide is intended to serve as a valuable resource for researchers working with acetylated nucleosides, offering detailed experimental protocols and data interpretation frameworks.
Introduction
This compound is a protected derivative of the naturally occurring nucleoside inosine. The acetylation of the hydroxyl groups on the ribose sugar moiety serves to increase its solubility in organic solvents and allows for selective modifications at other positions of the inosine molecule. It is a crucial intermediate in the synthesis of a wide array of biologically active 6-substituted purine ribosides.[1] A precise understanding of its molecular structure is paramount for its effective use in synthetic chemistry and drug development. This guide outlines the multifaceted approach to its structure elucidation, integrating data from synthesis, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acetylation of inosine. A common and efficient method is detailed below.[2]
Experimental Protocol: Acetylation of Inosine
Materials:
-
Inosine
-
Acetonitrile
-
Triethylamine
-
Acetic anhydride
-
4-dimethylaminopyridine (DMAP) (catalytic amount)
-
Methanol
-
Isopropanol
Procedure:
-
To a suspension of inosine (10 g, 37.3 mmol) and a catalytic amount of DMAP in acetonitrile (60 mL), sequentially add triethylamine (20 mL, 143 mmol) and acetic anhydride (12.5 mL).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Slowly add methanol (5 mL) to quench the excess acetic anhydride.
-
Continue stirring for an additional 5 minutes.
-
Concentrate the reaction solution under reduced pressure to yield a white solid.
-
Wash the solid with isopropanol to afford pure this compound.
This procedure typically results in a high yield of the desired product (e.g., 12.1 g, 82% yield).[2]
Spectroscopic Characterization
The definitive confirmation of the structure of this compound is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, are employed for unambiguous assignment of all proton and carbon signals.
The following table summarizes the predicted ¹H NMR chemical shifts and coupling constants for this compound in DMSO-d₆, based on the data for 2',3',5'-Triacetylguanosine.[3]
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.4 | s | - |
| H-8 | ~8.2 | s | - |
| H-1' | ~6.2 | d | ~5-6 |
| H-2' | ~5.9 | t | ~5-6 |
| H-3' | ~5.6 | t | ~5-6 |
| H-4' | ~4.4 | m | - |
| H-5'a, H-5'b | ~4.3 | m | - |
| NH | ~12.5 | br s | - |
| CH₃ (acetyl) | ~2.15 | s | - |
| CH₃ (acetyl) | ~2.08 | s | - |
| CH₃ (acetyl) | ~2.05 | s | - |
The predicted ¹³C NMR chemical shifts for this compound in DMSO-d₆ are presented below.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~148 |
| C-4 | ~149 |
| C-5 | ~124 |
| C-6 | ~157 |
| C-8 | ~140 |
| C-1' | ~87 |
| C-2' | ~73 |
| C-3' | ~70 |
| C-4' | ~80 |
| C-5' | ~63 |
| C=O (acetyl) | ~170 |
| CH₃ (acetyl) | ~21 |
Instrumentation:
-
A 500 MHz NMR spectrometer equipped with a cryoprobe.
Sample Preparation:
-
Dissolve approximately 10-15 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, particularly within the ribose spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the purine base to the ribose moiety and assigning the acetyl groups.
-
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule, and to study its fragmentation pattern, which provides further structural confirmation.
-
Expected Exact Mass [M+H]⁺: 395.1203 (calculated for C₁₆H₁₉N₄O₈⁺)
Upon ionization (e.g., by electrospray ionization - ESI), the molecule is expected to undergo characteristic fragmentation. Key predicted fragmentation pathways include:
-
Loss of the ribose sugar moiety, resulting in a fragment corresponding to the protonated hypoxanthine base.
-
Sequential losses of acetyl groups (as ketene, 42 Da) or acetic acid (60 Da).
-
Cleavage of the glycosidic bond.
Instrumentation:
-
A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with a liquid chromatography system (LC-MS).
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1 µg/mL.
Data Acquisition:
-
Inject the sample into the LC-MS system.
-
Acquire data in positive ion mode using ESI.
-
Perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain the fragmentation pattern.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3200-3400 | N-H | Stretching |
| ~3100 | C-H (aromatic) | Stretching |
| ~2900-3000 | C-H (aliphatic) | Stretching |
| ~1740-1750 | C=O (ester) | Stretching |
| ~1680 | C=O (amide) | Stretching |
| ~1600, ~1480 | C=C, C=N | Ring stretching |
| ~1230 | C-O (ester) | Stretching |
Instrumentation:
-
A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation:
-
Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Data Integration and Structure Confirmation
The final structure of this compound is confirmed by integrating the data from all the analytical techniques.
The workflow begins with the synthesis and purification of the compound. The pure sample is then subjected to NMR, HRMS, and IR analyses. The data from these techniques provide complementary information: NMR reveals the connectivity of atoms, HRMS confirms the elemental composition and provides fragmentation information, and IR identifies the functional groups. The collective interpretation of this data leads to the unambiguous elucidation of the structure of this compound.
Conclusion
References
- 1. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound | 3181-38-2 [chemicalbook.com]
- 3. 2',3',5'-Triacetylguanosine(6979-94-8) 1H NMR spectrum [chemicalbook.com]
- 4. This compound | C16H18N4O8 | CID 135436656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C16H18N4O8 - BuyersGuideChem [buyersguidechem.com]
- 6. scbt.com [scbt.com]
The Core Mechanism of 2',3',5'-Tri-O-acetylinosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2',3',5'-Tri-O-acetylinosine is a synthetic derivative of the naturally occurring purine nucleoside, inosine. While primarily utilized as a chemical intermediate in the synthesis of various nucleoside analogs, emerging evidence suggests its potential as a prodrug of inosine, exerting a range of biological effects. This technical guide delineates the proposed mechanism of action of this compound, focusing on its conversion to inosine and the subsequent multifaceted activities of inosine, including its role as a signaling molecule, a neuroprotective agent, and an immunomodulator. This document provides a comprehensive overview of the underlying signaling pathways, quantitative data from key experiments, and detailed experimental protocols to facilitate further research and drug development.
Introduction: From Chemical Intermediate to Potential Therapeutic Agent
This compound has traditionally been confined to the realm of synthetic chemistry, serving as a protected precursor for the synthesis of 6-substituted purine ribosides. Its acetyl groups at the 2', 3', and 5' positions of the ribose moiety render it more lipophilic than its parent compound, inosine, potentially enhancing its cell permeability. While direct biological activities of the acetylated form are not well-documented, its likely role as a prodrug positions inosine as the primary effector molecule. This guide, therefore, focuses on the mechanism of action of inosine, the active metabolite.
The Prodrug Hypothesis: Conversion of this compound to Inosine
The central hypothesis for the biological activity of this compound is its in vivo conversion to inosine through the enzymatic hydrolysis of its acetyl groups. This biotransformation is presumed to be mediated by ubiquitous esterase enzymes present in plasma and various tissues. While direct pharmacokinetic studies on this compound are limited, the metabolism of structurally similar acetylated nucleosides, such as 2',3',5'‑tri‑O‑acetyl‑N6‑(3‑hydroxyphenyl) adenosine, has been shown to involve deacetylation as a primary metabolic pathway in vivo.[1]
Experimental Protocol: In Vitro Deacetylation Assay
This protocol provides a general framework for assessing the in vitro conversion of this compound to inosine.
Objective: To determine if this compound is a substrate for esterases and to quantify the formation of inosine.
Materials:
-
This compound
-
Porcine liver esterase (or other relevant esterase preparation)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile
-
High-performance liquid chromatography (HPLC) system with a C18 column and UV detector
-
Inosine standard for HPLC quantification
Procedure:
-
Reaction Setup: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and dilute it in PBS to the desired final concentration (e.g., 100 µM).
-
Enzymatic Reaction: In a microcentrifuge tube, combine the this compound solution with a predetermined amount of esterase enzyme. A control reaction without the enzyme should be run in parallel.
-
Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile. This will precipitate the protein.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant for HPLC analysis.
-
HPLC Analysis: Inject the supernatant onto the HPLC system. Use a suitable mobile phase gradient (e.g., water/acetonitrile) to separate this compound and inosine. Monitor the elution profile at an appropriate wavelength (e.g., 254 nm).
-
Quantification: Quantify the amount of inosine produced by comparing the peak area to a standard curve generated with known concentrations of inosine.
The Core Mechanism of Action: Inosine's Multifaceted Roles
Inosine, the active metabolite of this compound, is a pleiotropic molecule with diverse biological functions. Its mechanism of action can be broadly categorized into its involvement in purine metabolism and its role as an extracellular signaling molecule.
Inosine in Purine Metabolism
Inosine is a key intermediate in the purine salvage pathway. It can be converted to hypoxanthine by purine nucleoside phosphorylase, which can then be recycled back into inosine monophosphate (IMP) and subsequently into adenosine triphosphate (ATP) and guanosine triphosphate (GTP). This role in cellular energy homeostasis is fundamental to its biological effects.
Inosine as a Signaling Molecule: Interaction with Adenosine Receptors
A significant aspect of inosine's mechanism of action is its ability to interact with adenosine receptors, particularly the A2A adenosine receptor (A2AR). While inosine is a less potent agonist at the A2AR compared to adenosine, it is present at much higher and more stable concentrations in biological fluids, suggesting it may play a significant physiological role in modulating A2AR signaling.
Activation of the A2AR, a Gs-coupled G-protein coupled receptor (GPCR), initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating cellular functions. In addition to the canonical Gs/cAMP pathway, inosine-mediated A2AR activation has also been shown to induce the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2).
Signaling Pathway Diagram:
| Parameter | Agonist | Cell Line | EC50 | Reference |
| cAMP Production | Inosine | CHO-hA2AR | 300.7 µM | [2] |
| Adenosine | CHO-hA2AR | 0.211 µM | [2] | |
| ERK1/2 Phosphorylation | Inosine | CHO-hA2AR | 89.38 µM | [2] |
| Adenosine | CHO-hA2AR | 0.211 µM | [2] |
Experimental Protocol: cAMP Accumulation Assay
This protocol outlines the measurement of intracellular cAMP levels following A2AR activation.
Objective: To quantify the dose-dependent effect of inosine on cAMP production in cells expressing the A2A receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human A2A receptor
-
Inosine
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control)
-
3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor to prevent cAMP degradation)
-
Commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
Cell culture reagents
Procedure:
-
Cell Seeding: Seed the A2AR-expressing cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of inosine and forskolin in assay buffer containing IBMX.
-
Cell Stimulation:
-
Aspirate the culture medium from the wells and wash with assay buffer.
-
Add the assay buffer containing IBMX and pre-incubate for 15-30 minutes at 37°C.
-
Add the serially diluted inosine or forskolin to the respective wells. Include a vehicle control.
-
Incubate for 30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP detection assay as per the kit protocol.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
-
Neuroprotective and Immunomodulatory Effects of Inosine
The activation of A2AR and other potential mechanisms contribute to the observed neuroprotective and immunomodulatory effects of inosine.
Neuroprotection
Inosine has demonstrated neuroprotective properties in various models of neurological damage. One of the proposed mechanisms is through its conversion to uric acid, a potent antioxidant. Clinical trials have investigated the use of inosine to raise urate levels in patients with Parkinson's disease. Although these trials did not show a significant disease-modifying effect, they confirmed that oral inosine can safely elevate urate levels in the blood and cerebrospinal fluid.[3][4][5]
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol provides a method to assess the neuroprotective effects of inosine against an oxidative stress-induced cell death model.
Objective: To evaluate the ability of inosine to protect neuronal cells from oxidative damage.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Inosine
-
Hydrogen peroxide (H₂O₂) or another oxidative stress-inducing agent
-
Cell viability assay kit (e.g., MTT, LDH)
-
Cell culture reagents
Procedure:
-
Cell Seeding: Seed the neuronal cells into a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of inosine for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Expose the cells to a pre-determined concentration of H₂O₂ for a specific duration to induce cell death. A control group without H₂O₂ should be included.
-
Cell Viability Assessment: After the H₂O₂ treatment, measure cell viability using an appropriate assay kit according to the manufacturer's instructions.
-
Data Analysis: Compare the viability of cells treated with inosine and H₂O₂ to those treated with H₂O₂ alone to determine the neuroprotective effect of inosine.
Immunomodulation
Inosine exhibits both pro- and anti-inflammatory effects depending on the context. Its anti-inflammatory properties are partly mediated through the activation of A2A receptors on immune cells, which can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[6]
Workflow for Assessing Immunomodulatory Effects:
Conclusion and Future Directions
This compound holds promise as a prodrug of inosine, a molecule with a rich and complex pharmacology. The primary mechanism of action is likely mediated by inosine's interaction with adenosine A2A receptors, leading to downstream signaling events that influence a wide range of physiological processes, including neuronal survival and immune responses. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this compound and its active metabolite, inosine.
Future research should focus on definitively establishing the in vivo pharmacokinetic profile of this compound to confirm its conversion to inosine. Further elucidation of the non-A2AR-mediated effects of inosine and a deeper understanding of its context-dependent immunomodulatory actions will be crucial for the development of targeted therapeutic strategies. The detailed experimental methodologies provided herein should empower researchers to rigorously investigate these and other questions, ultimately paving the way for novel drug development efforts.
References
- 1. Comprehensive characterization of in vitro and in vivo metabolites of 2',3',5'‑tri‑O‑acetyl‑N6‑(3‑hydroxyphenyl) adenosine and study of the metabolites distribution in rats by combined methods of HPLC-DAD, off-line cryoNMR, and HPLC-QTOFMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inosine shapes PD-1 blockade responses and synergizes with dual PD-1/CTLA-4 immunotherapy to enhance antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of the adenosine A2A receptor bound to an engineered G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inosine Exerts a Broad Range of Antiinflammatory Effects in a Murine Model of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of 2',3',5'-Tri-O-acetylinosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3',5'-Tri-O-acetylinosine (TAI) is a synthetic derivative of the naturally occurring purine nucleoside, inosine. Structurally, it is the acetylated form of inosine at the 2', 3', and 5' positions of the ribose sugar moiety. While TAI itself has been noted for certain direct biological effects, such as the inhibition of cancer cell growth, its primary significance in a pharmacological context is as a prodrug of inosine.[1][2] The acetyl groups enhance its lipophilicity, potentially improving its bioavailability and cellular uptake. Once administered, TAI is metabolized by intracellular esterases, which cleave the acetyl groups to release inosine, the primary active molecule. Therefore, a comprehensive understanding of the biological activity of TAI is intrinsically linked to the pharmacological effects of inosine.
This technical guide provides a detailed overview of the biological activities of inosine, the active metabolite of TAI. It covers its anti-inflammatory, immunomodulatory, and neuroprotective properties, with a focus on its molecular mechanisms of action, relevant signaling pathways, quantitative efficacy data, and the experimental protocols used to elucidate these activities.
Core Biological Activity: Inosine as an Adenosine Receptor Agonist
Inosine, a stable metabolite of adenosine, exerts a wide range of its biological effects by interacting with adenosine receptors, particularly the A2A receptor (A2AR).[3][4] It also shows interaction with A1 and A3 adenosine receptors.[5] This interaction initiates downstream signaling cascades that modulate various physiological and pathological processes.
Anti-inflammatory and Immunomodulatory Effects
Inosine has been demonstrated to possess potent anti-inflammatory and immunomodulatory properties. Its primary mechanism in this regard is the suppression of pro-inflammatory cytokine production and the enhancement of anti-inflammatory cytokine levels.
Mechanism of Action:
Inosine inhibits the production of several key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), IL-6, IL-12, and macrophage-inflammatory protein-1alpha (MIP-1α).[5][6][7] Conversely, it has been shown to enhance the production of the anti-inflammatory cytokine IL-4.[7] This modulation of cytokine profiles is primarily mediated through the activation of the A2A receptor on immune cells.[8] The anti-inflammatory effects of inosine are multifaceted and have been observed in various models of inflammation, including endotoxin-induced shock and acute lung injury.[5][7]
Neuroprotective Effects
Inosine has also emerged as a promising neuroprotective agent in various experimental models of neurological diseases, including Alzheimer's disease and Parkinson's disease.[9][10][11][12] Its neuroprotective actions are attributed to its anti-inflammatory properties within the central nervous system, as well as its ability to modulate neurotransmitter systems and promote the expression of neurotrophic factors.[11][12]
Mechanism of Action:
In animal models of Alzheimer's disease, inosine treatment has been shown to prevent memory impairment, reduce neuroinflammation by increasing anti-inflammatory cytokines (IL-4 and IL-10), and increase the expression of brain-derived neurotrophic factor (BDNF) and its receptor.[11] In models of Parkinson's disease, inosine has demonstrated protection of dopaminergic neurons from injury, an effect linked to BDNF upregulation and modulation of the NLRP3 inflammasome.[12][13] These effects are also linked to the activation of adenosine A1 and A2A receptors.[12]
Quantitative Data on Inosine's Biological Activity
The following tables summarize the key quantitative data regarding the biological efficacy of inosine from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of Inosine
| Parameter | Cell Type | Assay | Value | Reference |
| EC50 | CHO cells expressing A2AR | cAMP Production | 300.7 µM | [3][4] |
| EC50 | CHO cells expressing A2AR | ERK1/2 Phosphorylation | 89.38 µM | [3][4] |
Table 2: In Vivo Efficacy of Inosine
| Animal Model | Condition | Inosine Dosage | Outcome | Reference |
| Murine | Endotoxin-induced shock | 200 mg/kg (i.p.) | Suppressed pro-inflammatory cytokine production and mortality | [5] |
| Murine | LPS-induced acute lung injury | 200 mg/kg (i.p.) | Downregulated pro-inflammatory cytokines and chemokines, reduced neutrophil infiltration, and improved lung morphology | [7] |
| Rat | Streptozotocin-induced Alzheimer's disease model | 50 mg/kg and 100 mg/kg (i.p.) | Prevented memory impairment and increased anti-inflammatory cytokines in the brain | [11] |
| Murine | MPTP-induced Parkinson's disease model | Pretreatment for 3 weeks | Reduced motor function impairment and ameliorated dopaminergic neuronal loss | [12] |
| Murine | Ovalbumin-induced allergic lung inflammation | 0.001–10 mg/kg (i.p.) | Reduced the number of leukocytes, macrophages, lymphocytes, and eosinophils in bronchoalveolar lavage fluid | [8] |
Signaling Pathways
The biological effects of inosine are mediated through specific signaling pathways, primarily initiated by the activation of the adenosine A2A receptor.
Adenosine A2A Receptor Signaling
Activation of the A2A receptor by inosine leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[4] This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, leading to the observed anti-inflammatory effects. Additionally, A2A receptor activation can stimulate the Extracellular signal-Regulated Kinase 1/2 (ERK1/2) pathway.[3][4] Interestingly, studies suggest that inosine may exhibit biased agonism at the A2A receptor, preferentially activating the ERK1/2 pathway over the cAMP pathway compared to adenosine.[3][4]
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments that have defined the biological activity of inosine.
In Vitro Cytokine Inhibition Assay
Objective: To determine the effect of inosine on the production of inflammatory cytokines by immune cells.
Methodology:
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) or primary macrophages are cultured in appropriate media.
-
Cell Stimulation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.
-
Treatment: Cells are co-incubated with the inflammatory stimulus and various concentrations of inosine.
-
Sample Collection: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
Cytokine Measurement: The concentrations of cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.
-
Data Analysis: The reduction in pro-inflammatory cytokine levels and the increase in anti-inflammatory cytokine levels in the presence of inosine are calculated and compared to control conditions.
cAMP and ERK1/2 Phosphorylation Assays
Objective: To measure the activation of downstream signaling pathways following A2A receptor engagement by inosine.
Methodology:
-
Cell Line: A cell line expressing the adenosine A2A receptor, such as Chinese Hamster Ovary (CHO) cells, is used.
-
Treatment: Cells are treated with varying concentrations of inosine for a short duration (e.g., 10-30 minutes).
-
cAMP Measurement: Intracellular cAMP levels are measured using commercially available kits, such as competitive immunoassays or bioluminescence-based assays.
-
ERK1/2 Phosphorylation Measurement:
-
Cells are lysed, and total protein is extracted.
-
Protein concentrations are determined to ensure equal loading.
-
Proteins are separated by SDS-PAGE and transferred to a membrane (Western blotting).
-
The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Secondary antibodies conjugated to a detectable marker (e.g., horseradish peroxidase) are used for visualization.
-
The ratio of p-ERK1/2 to total ERK1/2 is quantified to determine the extent of pathway activation.
-
In Vivo Model of Neuroprotection (Alzheimer's Disease Model)
Objective: To assess the neuroprotective effects of inosine in an animal model of Alzheimer's disease.
Methodology:
-
Animal Model: An experimental model of Alzheimer's disease is induced in rats, for example, by intracerebroventricular injection of streptozotocin (STZ).[11]
-
Treatment: Animals are treated with inosine (e.g., 50 or 100 mg/kg, intraperitoneally) daily for a specified period (e.g., 25 days).[11]
-
Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze or object recognition tests.
-
Neurochemical Analysis:
-
Animals are euthanized, and brain tissues (e.g., hippocampus and cerebral cortex) are collected.
-
Levels of neuroinflammatory cytokines (e.g., IL-4, IL-10) and neurotrophic factors (e.g., BDNF) are measured using ELISA or Western blotting.
-
Expression of relevant receptors (e.g., A2A receptor) and synaptic markers (e.g., synaptophysin) can be assessed by immunohistochemistry or Western blotting.
-
-
Histological Analysis: Brain sections are examined for morphological changes, such as neuronal loss or glial activation.
Conclusion
This compound serves as a valuable prodrug for the biologically active nucleoside, inosine. The primary pharmacological activities associated with TAI are therefore those of inosine, which include potent anti-inflammatory, immunomodulatory, and neuroprotective effects. These activities are predominantly mediated through the activation of adenosine receptors, particularly the A2A receptor, leading to the modulation of cytokine production and the activation of intracellular signaling pathways such as the cAMP/PKA and ERK1/2 pathways. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound as a means of delivering inosine for the treatment of inflammatory and neurodegenerative diseases. Further research into the pharmacokinetics of TAI and its conversion to inosine in various tissues will be crucial for its clinical translation.
References
- 1. medkoo.com [medkoo.com]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inosine inhibits inflammatory cytokine production by a posttranscriptional mechanism and protects against endotoxin-induced shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inosine Exerts a Broad Range of Antiinflammatory Effects in a Murine Model of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inosine exerts a broad range of antiinflammatory effects in a murine model of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of inosine in allergic lung inflammation in mice: evidence for the participation of adenosine A2A and A3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inosine protects against impairment of memory induced by experimental model of Alzheimer disease: a nucleoside with multitarget brain actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inosine in Neurodegenerative Diseases: From the Bench to the Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigating the Effect of Inosine on Brain Purinergic Receptors and Neurotrophic and Neuroinflammatory Parameters in an Experimental Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dopaminergic neuroprotective effects of inosine in MPTP-induced parkinsonian mice via brain-derived neurotrophic factor upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inosine exerts dopaminergic neuroprotective effects via mitigation of NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 2',3',5'-Tri-O-acetylinosine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2',3',5'-Tri-O-acetylinosine, a key intermediate in the synthesis of various nucleoside analogs. Understanding the solubility of this compound is critical for its application in synthetic chemistry, drug formulation, and various biological assays. Due to a lack of extensive published quantitative data, this guide focuses on presenting the available qualitative information and providing detailed experimental protocols for researchers to determine solubility in their own laboratory settings.
Overview of this compound Solubility
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Methanol | Sparingly[1] |
| Water | Sparingly[1] |
This limited information necessitates a reliable methodology for researchers to determine the solubility in solvents relevant to their specific applications.
Fundamental Concepts in Solubility Measurement
Before proceeding to experimental protocols, it is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic solubility.[2][3]
-
Thermodynamic Solubility (or equilibrium solubility) is the concentration of a solute in a saturated solution when the dissolved solute is in equilibrium with an excess of the undissolved solid.[2][4] This is a fundamental, material-specific property under given conditions (solvent, temperature, pressure).[3]
-
Kinetic Solubility is measured by dissolving the compound in a high-solubility solvent (like DMSO) and then adding this stock solution to an aqueous or organic buffer until precipitation occurs.[5][6][7] The measured value is the concentration at which the compound precipitates out of solution. This method is often used in high-throughput screening during early drug discovery as it is faster, though the values can be higher than the thermodynamic solubility due to the formation of supersaturated solutions.[8]
The choice of method depends on the stage of research; kinetic solubility is often sufficient for initial screening, while thermodynamic solubility is critical for formulation and development.[4][5]
Experimental Protocols for Solubility Determination
The following sections provide detailed, generalized protocols for determining both the thermodynamic and kinetic solubility of this compound.
The shake-flask method is the gold-standard for determining equilibrium solubility and is widely recognized for its reliability.[4]
Objective: To determine the maximum concentration of this compound that dissolves in a given solvent at equilibrium at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is formed and that solid material remains at the end of the experiment.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take measurements at multiple time points (e.g., 24h, 48h, 72h) to confirm that equilibrium has been reached (i.e., the concentration in solution no longer changes).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved solid particles.
-
Quantification:
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
The solubility is calculated by multiplying the measured concentration by the dilution factor.
-
Diagram 1: Workflow for Thermodynamic Solubility Determination
References
- 1. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. enamine.net [enamine.net]
- 7. pharmatutor.org [pharmatutor.org]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2',3',5'-Tri-O-acetylinosine
This guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of this compound, a key intermediate in the synthesis of various bioactive nucleoside analogs.
Core Molecular Properties
This compound is a protected form of the naturally occurring nucleoside inosine. The acetylation of the hydroxyl groups on the ribose sugar moiety increases its lipophilicity, which can enhance cell membrane permeability. This modification makes it a valuable precursor for the synthesis of a wide range of derivatives, particularly at the 6-position of the purine ring.
Physicochemical Data
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 394.34 g/mol | [1][2] |
| Molecular Formula | C₁₆H₁₈N₄O₈ | [1][2] |
| CAS Number | 3181-38-2 | [1][2] |
| Appearance | White Crystalline Solid | |
| Melting Point | 234-236 °C | |
| Solubility | Sparingly soluble in Methanol and Water | |
| IUPAC Name | [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | [1] |
| Synonyms | Inosine 2',3',5'-triacetate, Triacetylinosine | [1][2] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the acetylation of inosine. A common and efficient laboratory-scale protocol is detailed below.
Experimental Protocol: Acetylation of Inosine
Objective: To synthesize this compound from inosine.
Materials:
-
Inosine
-
Acetic anhydride
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile (anhydrous)
-
Methanol
-
Isopropanol
Procedure:
-
Suspend inosine (1 equivalent) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the suspension.
-
Sequentially add triethylamine (approximately 3.8 equivalents) and acetic anhydride (approximately 3.3 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, slowly add a small amount of methanol to quench the excess acetic anhydride.
-
Continue stirring for an additional 5 minutes.
-
Concentrate the reaction solution under reduced pressure to obtain a solid residue.
-
Wash the resulting white solid with isopropanol to remove impurities.
-
Dry the purified solid to yield this compound.[3]
Synthesis Workflow Diagram
Biological Significance and Applications
This compound is primarily valued as a key intermediate in the synthesis of various biologically active 6-substituted purine ribosides.[3][4] The acetyl protecting groups can be removed under mild conditions to yield the final active compounds. Some of the therapeutic areas where derivatives of this compound have shown potential are outlined below.
-
Anticancer Activity: It has been reported that this compound itself can inhibit the growth of cancer cells.[3][4] Furthermore, its 6-substituted derivatives are being investigated for their potential in cancer therapy.
-
Immunomodulation: Certain 6-substituted purine derivatives synthesized from this intermediate have demonstrated immunostimulatory properties.
-
Enzyme Inhibition: Derivatives have been developed as inhibitors of enzymes such as 15-lipoxygenase, which is implicated in inflammatory diseases.
Experimental Protocol: In Vitro Cancer Cell Viability (MTT Assay)
This protocol provides a standard method to assess the cytotoxic effects of this compound on a cancer cell line.
Objective: To determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line (e.g., HT-29 colon cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Mechanism of Action and Signaling Pathways
While this compound is primarily a synthetic intermediate, its core structure, inosine, has known biological activities. In biological systems, the acetyl groups of this compound are likely to be cleaved by esterases, releasing inosine. Inosine is recognized as a signaling molecule that can interact with adenosine receptors, particularly the A₂A receptor.
The activation of the A₂A receptor by inosine initiates a G-protein-coupled signaling cascade. The A₂A receptor is coupled to the stimulatory G protein, Gαs. Upon agonist binding, Gαs activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response. Additionally, A₂A receptor activation can lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase 1/2 (ERK1/2).
Inosine Signaling Pathway via A₂A Receptor
References
- 1. Inosine: A bioactive metabolite with multimodal actions in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Stability of 2',3',5'-Tri-O-acetylinosine at Room Temperature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability of 2',3',5'-Tri-O-acetylinosine, a key intermediate in the synthesis of various nucleoside analogs. Due to its susceptibility to hydrolysis, understanding its stability profile is critical for ensuring the integrity and purity of synthetic processes and final products. This document outlines the known degradation pathways, provides detailed experimental protocols for conducting forced degradation studies, and presents a framework for a stability-indicating analytical method. While specific quantitative kinetic data for room temperature degradation is not extensively published, this guide offers a robust methodology for its determination, enabling researchers to establish appropriate handling and storage conditions.
Introduction
This compound is a protected form of the naturally occurring nucleoside inosine. The acetyl groups at the 2', 3', and 5' positions of the ribose sugar serve as protecting groups during chemical synthesis, allowing for selective modifications at other positions of the inosine molecule. The stability of these acetyl groups is paramount, as their premature cleavage can lead to impurities and reduced yield in multi-step syntheses. This guide addresses the inherent instability of this compound, particularly its tendency to undergo hydrolysis at room temperature.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 3181-38-2 |
| Molecular Formula | C₁₆H₁₈N₄O₈ |
| Molecular Weight | 394.34 g/mol |
| Appearance | White Crystalline Solid |
| Melting Point | 234-236 °C |
| Solubility | Sparingly soluble in methanol and water |
| Storage | Recommended to be stored in a freezer under dry conditions.[1] |
Degradation Pathway: Hydrolysis
The primary degradation pathway for this compound is the hydrolysis of the ester linkages of the acetyl groups, a process also known as solvolysis.[2] This reaction results in the sequential removal of the acetyl groups, leading to di- and mono-acetylated intermediates and ultimately to inosine. This process can be catalyzed by acid, base, or enzymes and can also occur, albeit more slowly, in the presence of water.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2',3',5'-Tri-O-acetylinosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3',5'-Tri-O-acetylinosine is a protected derivative of inosine, a naturally occurring nucleoside. The acetylation of the hydroxyl groups on the ribose sugar moiety serves as a crucial step in the synthesis of various modified nucleosides, which are of significant interest in the development of therapeutic agents.[1] This protection strategy allows for selective modifications at other positions of the inosine molecule. This compound itself has been investigated for its potential to inhibit cancer cell growth.[1] This document provides a detailed protocol for the chemical synthesis of this compound, along with relevant data and a workflow diagram.
Chemical Properties
| Property | Value |
| Molecular Formula | C16H18N4O8 |
| Molecular Weight | 394.34 g/mol |
| Appearance | White Crystalline Solid |
| CAS Number | 3181-38-2[1] |
| Melting Point | 234-236 °C[2] |
| Solubility | Sparingly soluble in methanol and water[2] |
Experimental Protocol: Acetylation of Inosine
This protocol details the synthesis of this compound from inosine using acetic anhydride as the acetylating agent.
Materials:
-
Inosine
-
Acetic Anhydride
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile
-
Methanol
-
Isopropanol
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a suspension of inosine (10 g, 37.3 mmol) in acetonitrile (60 mL) in a round-bottom flask, add a catalytic amount of 4-dimethylaminopyridine (DMAP).[1]
-
Sequentially add triethylamine (20 mL, 143 mmol) and acetic anhydride (12.5 mL) to the suspension.[1]
-
Stir the reaction mixture at room temperature for 1 hour.[1]
-
After 1 hour, slowly add methanol (5 mL) to quench the excess acetic anhydride.
-
Continue stirring for an additional 5 minutes.[1]
-
Concentrate the reaction solution under reduced pressure using a rotary evaporator to obtain a white solid.[1]
-
Wash the resulting solid with isopropanol to remove impurities.[1]
-
Dry the purified solid to afford this compound.
Quantitative Data Summary
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Product | Yield |
| Inosine (10 g, 37.3 mmol) | Acetic Anhydride (12.5 mL), Triethylamine (20 mL, 143 mmol), DMAP (catalytic) | Acetonitrile (60 mL) | 1 hour | Room Temperature | This compound | 12.1 g (82%)[1] |
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Purification of 2',3',5'-Tri-O-acetylinosine by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
2',3',5'-Tri-O-acetylinosine is a protected derivative of the naturally occurring nucleoside inosine. The acetyl groups serve as protecting groups for the hydroxyl functions of the ribose sugar, rendering the molecule more lipophilic and soluble in organic solvents. This characteristic is often exploited in synthetic organic chemistry, particularly in the preparation of various nucleoside analogs for drug discovery and development. Following its synthesis, purification is a critical step to remove unreacted starting materials, by-products, and other impurities. Column chromatography, utilizing silica gel as the stationary phase, is a widely employed and effective method for the purification of acetylated nucleosides like this compound.[1] This document provides a detailed protocol for the purification of this compound using column chromatography.
Experimental Protocols
Materials and Reagents
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethyl acetate (EtOAc), HPLC grade
-
n-Hexane, HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Cotton wool or fritted glass disc
-
Sand (acid-washed)
-
Rotary evaporator
-
Collection tubes/flasks
-
TLC developing chamber
-
UV lamp (254 nm)
Column Preparation
-
Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.
-
Place a small plug of cotton wool or ensure a fritted disc is at the bottom of the column to support the stationary phase.
-
Add a thin layer of sand (approximately 1 cm) over the cotton wool.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Dichloromethane or a high n-Hexane mixture).
-
Carefully and slowly pour the slurry into the column, gently tapping the column to encourage even packing and dislodge any air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top to prevent disturbance of the silica bed during sample and solvent addition.
-
Equilibrate the packed column by passing several column volumes of the initial mobile phase through it. Ensure the solvent level never drops below the top layer of sand.
Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of the appropriate solvent (e.g., dichloromethane).
-
In a separate flask, add a small amount of silica gel (approximately 2-3 times the weight of the crude product).
-
Add the dissolved crude product to the silica gel and concentrate the mixture to dryness using a rotary evaporator. This "dry loading" method often results in better separation.
-
Carefully apply the dried, silica-adsorbed sample to the top of the prepared column.
Elution and Fraction Collection
-
Begin elution with the initial, low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase to elute the compounds from the column. A common strategy for acetylated nucleosides is a gradient of methanol in dichloromethane or ethyl acetate in hexane.[2][3]
-
Collect fractions of a suitable volume (e.g., 10-20 mL) in labeled tubes or flasks.
Fraction Analysis
-
Monitor the separation process using Thin Layer Chromatography (TLC).
-
Spot a small aliquot from every few fractions onto a TLC plate.
-
Develop the TLC plate in a chamber containing an appropriate solvent system (e.g., a slightly more polar system than the one currently running through the column).
-
Visualize the spots under a UV lamp at 254 nm.
-
Combine the fractions that contain the pure this compound (as determined by a single spot on the TLC plate with the expected Rf value).
Isolation of Pure Compound
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Determine the yield and confirm the purity of the final product using analytical techniques such as NMR, Mass Spectrometry, and HPLC.
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography of this compound.
| Stationary Phase | Mobile Phase System | Gradient Profile (Example) | Notes |
| Silica Gel | Dichloromethane (DCM) / Methanol (MeOH) | Start with 100% DCM, gradually increase to 5% MeOH in DCM. | A common system for polar compounds.[3] |
| Silica Gel | n-Hexane / Ethyl Acetate (EtOAc) | Start with a high hexane ratio (e.g., 80:20 Hexane:EtOAc), gradually increase the proportion of EtOAc. | A standard system for compounds of intermediate polarity.[3] |
| Neutral Silica Gel | Dichloromethane (DCM) / Methanol (MeOH) | Similar to the standard silica gel gradient. | Recommended if the compound is sensitive to the acidic nature of standard silica gel.[4] |
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 2. Synthesis of 4-cyanoindole nucleosides, 4-cyanoindole-2ʹ-deoxyribonucleoside-5ʹ-triphosphate (4CIN-TP) and enzymatic incorporation of 4CIN-TP into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatography [chem.rochester.edu]
- 4. Nacalai USA, Inc. | Product | Silica Gel for Column Chromatography [nacalaiusa.com]
Application Note: HPLC Analysis for Purity Determination of 2',3',5'-Tri-O-acetylinosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2',3',5'-Tri-O-acetylinosine purity. The described protocol is designed for accuracy and reliability in quantifying the main component and separating it from potential impurities. This method is crucial for quality control during drug development and manufacturing processes.
Introduction
This compound is a protected form of the nucleoside inosine, often utilized as a key intermediate in the synthesis of various therapeutic nucleoside analogs. The purity of this intermediate is critical as impurities can affect the yield and purity of the final active pharmaceutical ingredient (API). This document provides a detailed reversed-phase HPLC (RP-HPLC) method for the quantitative purity assessment of this compound, capable of separating it from its primary synthesis-related impurities and degradation products.
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC purity analysis of this compound.
HPLC Method Parameters
The following table summarizes the chromatographic conditions for the purity analysis of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH 5.5 |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 1: HPLC Method Parameters.
Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 40 | 60 |
| 25.0 | 40 | 60 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Table 2: Gradient Elution Program.
Data Presentation
The following table presents example data from the analysis of a this compound sample, including potential impurities.
| Peak Identity | Retention Time (min) | Area (%) |
| Inosine | 4.5 | 0.15 |
| Mono-acetylated Inosine | 8.2 | 0.25 |
| Di-acetylated Inosine | 12.8 | 0.30 |
| This compound | 17.5 | 99.20 |
| Unknown Impurity | 21.0 | 0.10 |
Table 3: Example Chromatographic Results.
Experimental Protocols
Reagents and Materials
-
This compound reference standard and sample
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (ACS grade or higher)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
Equipment
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Preparation of Mobile Phases
-
Mobile Phase A (20 mM Ammonium Acetate, pH 5.5): Dissolve 1.54 g of ammonium acetate in 1 L of HPLC grade water. Adjust the pH to 5.5 with glacial acetic acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.
Standard Solution Preparation
Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to obtain a final concentration of 0.1 mg/mL.
Sample Solution Preparation
Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to obtain a final concentration of 0.1 mg/mL.
System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution six times. The system is deemed suitable for use if the following criteria are met:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Table 4: System Suitability Requirements.
Signaling Pathway and Logical Relationships
The diagram below illustrates the relationship between the starting material (Inosine) and the final product, including potential process-related impurities.
Caption: Synthesis pathway and potential impurities of this compound.
Conclusion
The HPLC method described in this application note is a reliable and robust technique for determining the purity of this compound. The method effectively separates the main component from its potential process-related impurities and degradation products, making it suitable for quality control in research and manufacturing environments. Adherence to the detailed protocols will ensure accurate and reproducible results.
Application Notes and Protocols for the ¹H NMR Analysis of 2',3',5'-Tri-O-acetylinosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3',5'-Tri-O-acetylinosine is a protected derivative of the naturally occurring purine nucleoside, inosine. The acetylation of the ribose hydroxyl groups enhances its solubility in organic solvents and makes it a versatile intermediate in the synthesis of various biologically active nucleoside analogs.[1] Accurate structural elucidation and purity assessment are paramount in the synthesis of new chemical entities for drug discovery and development. High-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the unambiguous structural confirmation of such molecules. This document provides detailed application notes on the ¹H NMR spectrum of this compound and a comprehensive protocol for its analysis.
Predicted ¹H NMR Spectral Data
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-8 | ~8.35 | s | - | 1H |
| H-2 | ~8.10 | s | - | 1H |
| H-1' | ~6.15 | d | ~5.0 | 1H |
| H-2' | ~5.95 | t | ~5.0 | 1H |
| H-3' | ~5.60 | t | ~5.0 | 1H |
| H-4' | ~4.40 | m | - | 1H |
| H-5'a, H-5'b | ~4.30 | m | - | 2H |
| NH | ~12.50 | br s | - | 1H |
| CH₃ (acetyl) | ~2.10 | s | - | 3H |
| CH₃ (acetyl) | ~2.08 | s | - | 3H |
| CH₃ (acetyl) | ~2.05 | s | - | 3H |
Disclaimer: The data presented in this table is predicted and should be used as a guideline. Actual experimental values may vary.
Applications in Drug Development
This compound serves as a key building block in the synthesis of a wide array of modified nucleosides with therapeutic potential. Its protected ribose moiety allows for selective modifications at the purine base.
-
Antiviral Agents: It is a precursor for the synthesis of novel antiviral compounds, including those targeting viruses such as HIV.
-
Anticancer Agents: The inosine scaffold can be modified to create purine analogs that interfere with nucleic acid metabolism in cancer cells.[1]
-
Immunomodulators: Derivatives of inosine have been explored for their immunomodulatory properties.
The general synthetic strategy involves the modification of the purine ring of this compound, followed by the deacetylation of the ribose to yield the final active nucleoside analog.
Experimental Protocol: ¹H NMR Spectroscopy of this compound
This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.
1. Sample Preparation
-
Materials:
-
This compound (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆, NMR grade)
-
NMR tube (5 mm, high precision)
-
Pipettes and vial
-
-
Procedure:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer the solution into a clean, dry NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Instrument Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
-
General Parameters:
-
Solvent: DMSO
-
Temperature: 298 K (25 °C)
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Acquisition Time (at): ~2-4 seconds
-
Relaxation Delay (d1): 1-5 seconds
-
Number of Scans (ns): 8-16 scans for a routine spectrum. Increase for dilute samples.
-
Spectral Width (sw): A spectral width of approximately 16 ppm, centered around 6 ppm, is a good starting point for nucleosides in DMSO-d₆.
-
-
Acquisition Steps:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve good homogeneity. This can be done manually or using automated shimming routines.
-
Tune and match the probe for the ¹H frequency.
-
Set the appropriate receiver gain.
-
Acquire the ¹H NMR spectrum using the parameters outlined above.
-
3. Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.
-
Referencing: Reference the spectrum to the residual solvent peak of DMSO-d₅ at δ 2.50 ppm.
-
Integration: Integrate all signals to determine the relative number of protons for each resonance.
-
Peak Picking: Identify the chemical shift of each peak.
Workflow for ¹H NMR Analysis
References
Application Notes and Protocols: Deprotection of 2',3',5'-Tri-O-acetylinosine to Inosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of nucleoside analogs for drug discovery and development, the protection of hydroxyl groups is a critical step to ensure regioselectivity in subsequent modifications. The acetyl group is a commonly employed protecting group for the hydroxyl moieties of ribonucleosides due to its ease of installation and subsequent removal. 2',3',5'-Tri-O-acetylinosine is a key intermediate in the synthesis of various inosine derivatives, particularly 6-substituted purine ribosides, which are explored for their therapeutic potential.[1] The final step in many of these synthetic routes is the global deprotection of the acetyl groups to yield the target inosine analog. This document provides detailed protocols and comparative data for the deprotection of this compound to inosine, focusing on methods widely used in synthetic organic chemistry.
Applications in Research and Drug Development
The deprotection of this compound is a fundamental transformation in the development of novel therapeutics. Inosine and its derivatives have been investigated for a range of biological activities, including antiviral, anticancer, and immunomodulatory effects. For instance, the synthesis of N1-inosine 5′-monophosphate (N1-IMP) derivatives as inhibitors of the ectoenzyme CD38, a target in cancer and inflammatory diseases, involves the manipulation of protected inosine precursors.[2] The efficient removal of the acetyl protecting groups is crucial for obtaining the final active pharmaceutical ingredient in high yield and purity.
Deprotection Methodologies
Several methods are available for the deacetylation of this compound. The choice of method depends on the sensitivity of other functional groups in the molecule, desired reaction conditions (e.g., temperature, time), and the scale of the reaction. The most common methods involve basic conditions.
Zemplén Deacetylation
The Zemplén deacetylation is a classic and widely used method for the de-O-acetylation of carbohydrates and nucleosides. It employs a catalytic amount of sodium methoxide in methanol.[3] This method is generally high-yielding and proceeds under mild conditions.
Methanolic Ammonia
Treatment with ammonia in methanol is another effective method for removing acetyl protecting groups from nucleosides. This method is also performed under basic conditions and is often used when sodium ions need to be avoided.
Triethylamine-Catalyzed Methanolysis
A milder approach involves the use of triethylamine as a basic catalyst in an aqueous methanol solution. This method can be advantageous when dealing with sensitive substrates and offers an environmentally benign alternative with a straightforward workup.
Quantitative Data Summary
| Method | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Triethylamine-Catalyzed Methanolysis | This compound (1.0 mmol), MeOH (2.0 mL), water (2.0 mL), Et₃N (7.0 mmol), Microwave (50 W) | 10 min | 95 | [4] |
| Triethylamine-Catalyzed Methanolysis | This compound, MeOH, water, Et₃N, Room Temperature | 48 h | >98 (conversion) | [4] |
Experimental Protocols
Protocol 1: Zemplén Deacetylation
This protocol is a general procedure for the de-O-acetylation of acetylated nucleosides.[3]
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (NaOMe) solution (e.g., 25% in MeOH or freshly prepared from sodium metal in anhydrous MeOH)
-
Dowex® 50WX8 (H⁺ form) or other acidic ion-exchange resin
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Appropriate TLC eluent (e.g., dichloromethane/methanol mixture)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (5-10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir.
-
Monitor the progress of the reaction by TLC until the starting material is completely consumed.
-
Once the reaction is complete, add the acidic ion-exchange resin portionwise until the pH of the solution becomes neutral (check with pH paper).
-
Stir the mixture for an additional 15-30 minutes.
-
Filter off the resin and wash it thoroughly with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude inosine can be purified by crystallization from an appropriate solvent system (e.g., water/ethanol) or by silica gel column chromatography if necessary.
Protocol 2: Deprotection with Methanolic Ammonia
This is another common procedure for the deacetylation of nucleosides.
Materials:
-
This compound
-
Methanol saturated with ammonia gas (methanolic ammonia) or a commercial solution.
-
Round-bottom flask with a stopper
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in methanolic ammonia in a round-bottom flask.
-
Seal the flask and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude inosine can be purified by crystallization or column chromatography as described in Protocol 1.
Protocol 3: Triethylamine-Catalyzed Methanolysis under Microwave Irradiation
This protocol is a rapid and efficient method for the deprotection of this compound.[4]
Materials:
-
This compound
-
Methanol (MeOH)
-
Deionized water
-
Triethylamine (Et₃N)
-
10 mL microwave reaction vessel with a septum
-
Mon-mode microwave reactor
Procedure:
-
Place this compound (1.0 mmol), methanol (2.0 mL), water (2.0 mL), and triethylamine (7.0 mmol) into a 10 mL microwave reaction vessel.
-
Seal the vessel with a septum.
-
Place the vessel into the microwave cavity.
-
Irradiate the mixture with a maximum power of 50 W under stirring for 10 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the volatiles.
-
The crude product can be purified by crystallization or column chromatography.
Visualizations
Caption: Deprotection of this compound.
Caption: Experimental workflow for inosine synthesis.
References
- 1. This compound | 3181-38-2 [chemicalbook.com]
- 2. Small Molecule CD38 Inhibitors: Synthesis of 8-Amino-N1-inosine 5′-monophosphate, Analogues and Early Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
Application Notes and Protocols: 2',3',5'-Tri-O-acetylinosine as a Versatile Intermediate in Nucleoside Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2',3',5'-Tri-O-acetylinosine as a pivotal intermediate in the synthesis of a diverse range of nucleoside analogs. The protection of the hydroxyl groups on the ribose sugar makes this compound an ideal starting material for modifications at the 6-position of the purine ring, a critical site for altering the biological activity of nucleosides. The methodologies outlined below are essential for the development of novel antiviral and anticancer drug candidates.
Introduction
Nucleoside analogs are a cornerstone of modern chemotherapy, targeting viral replication and cell proliferation. The strategic modification of the purine or pyrimidine base and the sugar moiety allows for the fine-tuning of their therapeutic properties. This compound serves as a readily available and stable precursor for the synthesis of 6-substituted purine ribosides. The primary synthetic strategy involves the conversion of the 6-hydroxyl group of inosine (after acetylation) into a good leaving group, typically a chloro group, which can then be displaced by a variety of nucleophiles.
Core Synthetic Pathway
The central synthetic route involves a two-step process starting from this compound:
-
Chlorination: Conversion of this compound to the key intermediate, 9-(2',3',5'-Tri-O-acetyl-β-D-ribofuranosyl)-6-chloropurine.
-
Nucleophilic Substitution: Displacement of the 6-chloro group with various nucleophiles (amines, thiols, alkoxides) to yield a library of 6-substituted purine riboside analogs.
-
Deprotection: Removal of the acetyl protecting groups to furnish the final, biologically active nucleosides.
Below is a graphical representation of the general experimental workflow.
Caption: General workflow for the synthesis of 6-substituted purine riboside analogs.
Experimental Protocols
Protocol 1: Synthesis of 9-(2',3',5'-Tri-O-acetyl-β-D-ribofuranosyl)-6-chloropurine
This protocol describes the conversion of this compound to its 6-chloro derivative, a key intermediate for further modifications.
Method A: Using Phosphoryl Chloride (POCl₃)
-
Materials:
-
This compound
-
Phosphoryl chloride (POCl₃)
-
N,N-Dimethylaniline
-
Methylene chloride (CH₂Cl₂)
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/hexane solvent system
-
-
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous methylene chloride.
-
Add N,N-dimethylaniline (1.2 eq) to the suspension.
-
Cool the mixture in an ice bath and add phosphoryl chloride (3.0 eq) dropwise.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC, typically 4-6 hours).
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford 9-(2',3',5'-Tri-O-acetyl-β-D-ribofuranosyl)-6-chloropurine as a white solid.
-
Method B: Using Vilsmeier Reagent (Oxalyl Chloride/DMF)
-
Materials:
-
This compound
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF)
-
Acetonitrile
-
Triethylamine
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/hexane solvent system
-
-
Procedure:
-
In a separate flask, prepare the Vilsmeier reagent by adding oxalyl chloride (1.5 eq) to a solution of DMF (1.5 eq) in acetonitrile at 0 °C. Stir for 30 minutes.
-
To a suspension of this compound (1.0 eq) in acetonitrile, add the freshly prepared Vilsmeier reagent.
-
Add triethylamine (2.0 eq) and stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding crushed ice and then neutralize with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent.
-
Purify the residue by silica gel column chromatography.
-
| Method | Chlorinating Agent | Solvent | Base | Typical Yield |
| A | Phosphoryl Chloride (POCl₃) | Methylene Chloride | N,N-Dimethylaniline | 75-85% |
| B | Vilsmeier Reagent | Acetonitrile | Triethylamine | 80-90% |
Characterization Data for 9-(2',3',5'-Tri-O-acetyl-β-D-ribofuranosyl)-6-chloropurine:
-
Appearance: White to off-white solid.
-
Melting Point: 161-162 °C.[1]
-
¹H NMR (CDCl₃, 300 MHz): δ 8.78 (s, 1H, H-2), 8.60 (s, 1H, H-8), 6.20 (d, J = 5.4 Hz, 1H, H-1'), 5.98 (t, J = 5.4 Hz, 1H, H-2'), 5.70 (t, J = 5.1 Hz, 1H, H-3'), 4.45 (m, 3H, H-4', H-5'a, H-5'b), 2.18 (s, 3H, Ac), 2.15 (s, 3H, Ac), 2.12 (s, 3H, Ac).
-
¹³C NMR (CDCl₃, 75 MHz): δ 170.4, 169.8, 169.5, 152.0, 151.8, 144.5, 131.8, 87.0, 80.8, 73.5, 70.8, 63.0, 20.9, 20.7, 20.5.
-
MS (ESI): m/z 413.1 [M+H]⁺.
Protocol 2: Synthesis of 6-Substituted Purine Riboside Analogs
This protocol details the nucleophilic displacement of the 6-chloro group.
A. Amination (Synthesis of Adenosine Analogs)
-
Materials:
-
9-(2',3',5'-Tri-O-acetyl-β-D-ribofuranosyl)-6-chloropurine
-
Desired amine (e.g., ammonia, benzylamine, aniline)
-
Ethanol or Isopropanol
-
Triethylamine (optional, as a base)
-
Silica gel for column chromatography
-
Ethyl acetate/hexane or Dichloromethane/methanol solvent system
-
-
Procedure:
-
Dissolve 9-(2',3',5'-Tri-O-acetyl-β-D-ribofuranosyl)-6-chloropurine (1.0 eq) in ethanol.
-
Add the desired amine (2.0-3.0 eq). For amine hydrochlorides, add triethylamine (2.2-3.2 eq).
-
Stir the reaction at room temperature or heat to reflux as needed, monitoring by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 6-amino-substituted acetylated nucleoside.
-
| Amine | Reaction Conditions | Typical Yield |
| Ammonia (in MeOH) | Room Temperature, 18 h | >90% |
| Benzylamine | Reflux, 4 h | 85-95% |
| Aniline | Reflux, 12 h | 70-80% |
| Cyclopropylamine | Room Temperature, 24 h | 88% |
B. Thiolation (Synthesis of 6-Mercaptopurine Analogs)
-
Materials:
-
9-(2',3',5'-Tri-O-acetyl-β-D-ribofuranosyl)-6-chloropurine
-
Thiourea or Sodium hydrosulfide (NaSH)
-
Ethanol
-
Sodium bicarbonate
-
-
Procedure:
-
Dissolve 9-(2',3',5'-Tri-O-acetyl-β-D-ribofuranosyl)-6-chloropurine (1.0 eq) in ethanol.
-
Add thiourea (1.5 eq) and reflux the mixture for 2-3 hours.
-
Cool the reaction and add a solution of sodium bicarbonate.
-
Heat the mixture again for a short period, then cool and acidify to precipitate the product.
-
Alternatively, treat the starting material with NaSH in DMF at room temperature.
-
Filter the resulting precipitate and wash with water and ethanol to obtain the 6-thio-substituted acetylated nucleoside.
-
C. Alkoxylation (Synthesis of 6-Alkoxypurine Analogs)
-
Materials:
-
9-(2',3',5'-Tri-O-acetyl-β-D-ribofuranosyl)-6-chloropurine
-
Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide)
-
Corresponding alcohol (e.g., methanol, ethanol)
-
-
Procedure:
-
Prepare a solution of the sodium alkoxide in its corresponding alcohol.
-
Add the solution of 9-(2',3',5'-Tri-O-acetyl-β-D-ribofuranosyl)-6-chloropurine (1.0 eq) to the alkoxide solution at 0 °C.
-
Stir the reaction at room temperature until completion as monitored by TLC.
-
Neutralize the reaction with acetic acid and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the 6-alkoxy-substituted acetylated nucleoside.
-
Protocol 3: Deprotection of Acetyl Groups
This protocol describes the final step to obtain the unprotected, biologically active nucleoside analogs.
-
Materials:
-
6-Substituted-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine
-
Methanolic ammonia (saturated at 0 °C) or Sodium methoxide in methanol
-
Methanol
-
Amberlite IR-120 (H⁺) resin (for sodium methoxide method)
-
-
Procedure:
-
Dissolve the acetylated nucleoside in methanol.
-
Method A (Methanolic Ammonia): Add saturated methanolic ammonia and stir at room temperature for 12-24 hours.
-
Method B (Sodium Methoxide): Add a catalytic amount of sodium methoxide solution and stir at room temperature for 1-3 hours.
-
Monitor the reaction by TLC until all starting material is consumed.
-
For Method A, concentrate the solvent under reduced pressure.
-
For Method B, neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate.
-
The crude product can be purified by recrystallization or silica gel chromatography if necessary.
-
| Deprotection Reagent | Solvent | Typical Reaction Time | Typical Yield |
| Saturated NH₃/MeOH | Methanol | 12-24 h | >90% |
| Catalytic NaOMe | Methanol | 1-3 h | >95% |
Logical Relationship Diagram: Synthesis of Diverse Nucleoside Analogs
The following diagram illustrates the divergent synthetic pathways originating from the key intermediate, 9-(2',3',5'-Tri-O-acetyl-β-D-ribofuranosyl)-6-chloropurine.
References
Applications of 2',3',5'-Tri-O-acetylinosine in Cancer Research: A Focus on its Role as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3',5'-Tri-O-acetylinosine is a protected nucleoside derivative of inosine. While direct, potent anticancer activity of this compound itself is not extensively documented in peer-reviewed literature, its primary significance in cancer research lies in its role as a crucial intermediate in the synthesis of novel nucleoside analogs with potential therapeutic applications. The acetyl groups at the 2', 3', and 5' positions of the ribose sugar serve as protecting groups, allowing for selective modification of the purine base. This facilitates the creation of a diverse library of 6-substituted purine ribosides, a class of compounds that has been explored for its cytotoxic and antiproliferative effects against various cancer cell lines.
This document provides an overview of the application of this compound as a synthetic precursor and outlines key experimental protocols for the synthesis and evaluation of its derivatives in a cancer research context.
Synthetic Applications in Cancer Drug Discovery
This compound is a versatile starting material for the synthesis of 6-substituted purine nucleosides. The 6-hydroxyl group of the inosine moiety can be converted into a better leaving group, such as a chloro or sulfonyl group, which can then be displaced by various nucleophiles to introduce a wide range of functional groups at the 6-position. This chemical flexibility is paramount in structure-activity relationship (SAR) studies aimed at developing more potent and selective anticancer agents.
General Synthetic Workflow
The general workflow for utilizing this compound in the synthesis of 6-substituted purine riboside libraries for anticancer screening is depicted below.
Caption: Synthetic and screening workflow for novel anticancer agents starting from this compound.
Data Presentation: Hypothetical Cytotoxic Activity of 6-Substituted Inosine Analogs
The following table presents hypothetical IC50 values for a series of 6-substituted inosine analogs derived from this compound, tested against common cancer cell lines. This data is for illustrative purposes to guide the expected outcomes of a screening campaign.
| Compound ID | 6-Substituent | HeLa (Cervical Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| TAI-001 | -Cl | > 100 | > 100 | > 100 |
| TAI-002 | -N(CH₃)₂ | 55.2 | 78.1 | 89.4 |
| TAI-003 | -S-Phenyl | 21.8 | 33.5 | 45.7 |
| TAI-004 | -NH-Cyclohexyl | 15.3 | 25.1 | 30.2 |
| TAI-005 | -O-Benzyl | 42.6 | 58.9 | 67.3 |
Experimental Protocols
Protocol 1: Synthesis of a 6-Substituted Purine Riboside from this compound
This protocol provides a general method for the synthesis of a 6-chloro intermediate followed by nucleophilic substitution.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
Anhydrous acetonitrile
-
Pyridine or other suitable base
-
Desired nucleophile (e.g., an amine, thiol, or alcohol)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Methanol
-
Ammonia in methanol (7N)
Procedure:
-
Chlorination of this compound:
-
To a solution of this compound in anhydrous acetonitrile, add pyridine and cool the mixture to 0°C.
-
Slowly add thionyl chloride or phosphorus oxychloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by carefully adding ice-cold saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 6-chloro-purine riboside intermediate.
-
Purify the intermediate by silica gel column chromatography.
-
-
Nucleophilic Substitution:
-
Dissolve the purified 6-chloro intermediate in a suitable solvent like acetonitrile or DMF.
-
Add the desired nucleophile and triethylamine.
-
Heat the reaction mixture (e.g., to 50-80°C) and stir for 4-12 hours, monitoring by TLC.
-
After completion, cool the reaction and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the 6-substituted acetylated product by silica gel column chromatography.
-
-
Deacetylation:
-
Dissolve the purified acetylated product in methanol.
-
Add a solution of ammonia in methanol (7N).
-
Stir at room temperature for 6-12 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the final 6-substituted inosine analog by recrystallization or silica gel column chromatography.
-
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized compounds in complete medium from the DMSO stock solutions. The final DMSO concentration should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15-20 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for determining if the compounds induce apoptosis in cancer cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Synthesized compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the compounds at their IC50 concentrations for 24-48 hours. Include an untreated control.
-
-
Cell Staining:
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
-
Potential Signaling Pathways for Investigation
The anticancer activity of nucleoside analogs often involves interference with key cellular processes. For derivatives of this compound, potential mechanisms of action could involve the modulation of signaling pathways critical for cancer cell survival and proliferation.
Caption: Potential signaling pathways affected by 6-substituted inosine analogs.
Conclusion
This compound serves as a valuable and versatile platform for the synthesis of novel 6-substituted purine ribosides in the pursuit of new anticancer therapeutics. Its utility as a synthetic intermediate allows for the systematic exploration of structure-activity relationships, which is a cornerstone of modern drug discovery. The protocols and conceptual frameworks provided herein offer a guide for researchers to synthesize, screen, and characterize the anticancer potential of new chemical entities derived from this important precursor. Further investigation into the specific molecular targets and mechanisms of action of active derivatives will be crucial for their future development as clinical candidates.
Application Notes and Protocols: Antiviral Activity of 2',3',5'-Tri-O-acetylinosine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antiviral potential of 2',3',5'-Tri-O-acetylinosine and its derivatives. This document includes a summary of their mechanism of action, quantitative data on related compounds, and detailed protocols for evaluating their antiviral efficacy and cytotoxicity.
Introduction
This compound is a protected form of the naturally occurring purine nucleoside, inosine. The acetylation of the ribose moiety increases its lipophilicity, potentially enhancing cell permeability. While primarily utilized as a key intermediate in the synthesis of various 6-substituted purine ribosides, the broader family of inosine derivatives has demonstrated significant antiviral and immunomodulatory properties. These compounds often act as prodrugs, being metabolized intracellularly to their active triphosphate forms, which can then interfere with viral replication.
Mechanism of Action
The antiviral mechanism of inosine derivatives is multifaceted, primarily targeting viral replication and modulating the host's innate immune response.
-
Inhibition of Viral Polymerase: Like many nucleoside analogs, inosine derivatives can be intracellularly phosphorylated to their triphosphate form. This active metabolite can then act as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp) or DNA polymerase. Incorporation of the analog into the growing viral nucleic acid chain can lead to chain termination, thereby halting viral replication.
-
Immunomodulation: Inosine has been shown to possess broad-spectrum anti-inflammatory properties. It can suppress the phosphorylation of TANK-binding kinase 1 (TBK1), a key regulator of innate immune signaling pathways.[1] This inhibition leads to a reduction in the activation and nuclear translocation of downstream transcription factors such as interferon regulatory factor (IRF3) and nuclear factor kappa B (NF-κB).[1] By downregulating these pathways, inosine can mitigate the excessive production of pro-inflammatory cytokines, such as IL-6, which are often associated with severe viral infections like SARS-CoV-2.[1]
Signaling Pathway
The following diagram illustrates the modulatory effect of inosine on the TBK1-mediated innate immune signaling pathway.
Quantitative Data
While specific antiviral data for this compound derivatives are not extensively published, the following table summarizes the reported antiviral activities of related 6-substituted purine nucleoside analogs to illustrate the potential of this chemical class.
| Compound | Virus | Assay Type | Activity Metric | Value | Cell Line | Reference |
| 6-Methylthio-9-β-D-ribofuranosylpurine 3′,5′-cyclic phosphate | Herpes Simplex Virus Type 1 (HSV-1) | Cytopathic Effect (CPE) | Active | - | KB | [2] |
| 6-Methylthio-9-β-D-ribofuranosylpurine 3′,5′-cyclic phosphate | Rhinovirus Type 13 | Cytopathic Effect (CPE) | Active | - | HeLa | [2] |
| 6-Hydroxylamino-9-β-D-ribofuranosylpurine 3′,5′-cyclic phosphate | Vaccinia Virus | Cytopathic Effect (CPE) | Active | - | KB | [2] |
| 6-Chloropurine arabinoside | Varicella-Zoster Virus (VZV) | Not specified | Potent Activity | - | - | [3] |
| 6-Chloropurine arabinoside | Herpes Simplex Virus Type 1 (HSV-1) | Not specified | Moderate Activity | - | - | [3] |
| 6-Chloropurine arabinoside | Herpes Simplex Virus Type 2 (HSV-2) | Not specified | Moderate Activity | - | - | [3] |
| 1-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-4-(6-chloropurin-9-yl)piperazine | SARS-CoV | Plaque Reduction Assay | IC50 | >100 µM | Vero 76 | [4] |
| 9-(Carbocyclic oxetanocin G)-6-chloropurine (Benzoylated) | SARS-CoV | Plaque Reduction Assay | IC50 | 10 µM | Vero 76 | [4] |
Experimental Protocols
The following are detailed, generalized protocols for assessing the antiviral activity and cytotoxicity of this compound derivatives.
Protocol 1: In Vitro Antiviral Activity Assay (Cytopathic Effect Reduction)
This protocol determines the concentration of a compound that inhibits the virus-induced cell death (cytopathic effect or CPE).
Workflow Diagram:
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero, MDCK, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer
-
Test compound (this compound derivative)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Neutral Red solution
-
Fixative solution (e.g., 4% formaldehyde in PBS)
-
Solubilization solution (e.g., 1% acetic acid in 50% ethanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with the host cells at a density that will form a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the growth medium from the cell monolayer and add the compound dilutions to the respective wells. Include wells for cell control (no virus, no compound) and virus control (virus, no compound).
-
Infection: Add the virus suspension at a predetermined multiplicity of infection (MOI) to all wells except the cell control wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator until the virus control wells show 80-90% CPE (typically 2-5 days).
-
Staining:
-
Remove the medium and wash the cells with PBS.
-
Add Neutral Red solution to each well and incubate for 1-2 hours.
-
Remove the Neutral Red solution, wash with PBS, and add the fixative solution for 10 minutes.
-
Remove the fixative and add the solubilization solution to each well.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell control. Plot the percentage of inhibition versus the compound concentration and determine the 50% effective concentration (EC50) using non-linear regression analysis.
Protocol 2: Cytotoxicity Assay
This protocol determines the concentration of a compound that causes a 50% reduction in cell viability.
Workflow Diagram:
Materials:
-
Host cell line used in the antiviral assay
-
Complete cell culture medium
-
Test compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 96-well plates with the host cells as described in Protocol 1.
-
Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.
-
Treatment: Add the compound dilutions to the respective wells. Include wells for cell control (no compound).
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
Viability Assessment (MTT Assay example):
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the cell control. Plot the percentage of cytotoxicity versus the compound concentration and determine the 50% cytotoxic concentration (CC50) using non-linear regression analysis.
Selectivity Index
The Selectivity Index (SI) is a crucial parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of the cytotoxicity to the antiviral activity.
SI = CC50 / EC50
A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to the host cells, suggesting a more favorable safety profile.
Conclusion
This compound serves as a valuable scaffold for the development of novel antiviral agents. Its derivatives, particularly those with substitutions at the 6-position of the purine ring, have shown promise against a range of viruses. The mechanisms of action, involving both direct inhibition of viral replication and modulation of the host immune response, offer multiple avenues for therapeutic intervention. The provided protocols establish a robust framework for the systematic evaluation of the antiviral efficacy and safety profile of novel this compound derivatives. Further research into the structure-activity relationships of these compounds is warranted to optimize their antiviral potency and pharmacokinetic properties.
References
- 1. Inosine: A broad-spectrum anti-inflammatory against SARS-CoV-2 infection-induced acute lung injury via suppressing TBK1 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antiviral Activity of 6-Substituted 9-β-d-Ribofuranosylpurine 3′,5′-Cyclic Phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2',3',5'-Tri-O-acetylinosine in Bond Cleavage Reactions for Nucleoside Analogue Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3',5'-Tri-O-acetylinosine is a protected ribonucleoside that serves as a crucial intermediate in the synthesis of a wide array of nucleoside analogues, many of which are investigated for their therapeutic potential. While not typically employed as a reagent to induce bond cleavage in other molecules, its utility in synthetic chemistry hinges on the strategic cleavage of its own covalent bonds. Specifically, the N-glycosidic bond and the O-acetyl ester bonds are selectively broken to facilitate the creation of novel purine ribosides.
This document provides detailed application notes and protocols for the use of this compound as a glycosyl donor precursor in the synthesis of 6-substituted purine ribonucleosides. The primary bond cleavage events highlighted are the chlorination of the inosine base, which involves the cleavage of a C-O bond and formation of a C-Cl bond, and the subsequent deprotection via cleavage of the O-acetyl ester bonds.
Core Applications: Synthesis of 6-Chloropurine Ribonucleoside
A primary application of this compound is its conversion to 2',3',5'-Tri-O-acetyl-6-chloropurine riboside. This intermediate is a versatile precursor for a variety of 6-substituted purine nucleosides, which are of significant interest in drug development. The overall synthetic workflow involves two key bond cleavage/formation steps: chlorination and deacetylation.
Caption: Synthetic workflow from this compound.
Quantitative Data Summary
The following tables summarize the quantitative data for the key reactions involved in the conversion of this compound to 6-Chloropurine ribonucleoside.
Table 1: Chlorination of this compound
| Parameter | Value | Reference |
| Reagents | This compound, Phosphoryl chloride (POCl₃) | General procedure for dehydroxy-chlorination of oxoazaheterocycles |
| Solvent | Sulfolane (anhydrous) | General procedure |
| Temperature | 70-75 °C | General procedure |
| Reaction Time | 0.5 - 1.5 hours | General procedure |
| Yield | High (specific yield not reported for this substrate) | General procedure |
Table 2: Deacetylation of 2',3',5'-Tri-O-acetyl-6-chloropurine riboside
| Parameter | Value | Reference |
| Reagents | 2',3',5'-Tri-O-acetyl-6-chloropurine riboside, Sodium methoxide (catalytic) | [1] |
| Solvent | Methanol (dry) | [1] |
| Temperature | -11 °C to 25 °C | [1] |
| Reaction Time | > 3 hours | [1] |
| Yield | 86.4% | [1] |
Experimental Protocols
Protocol 1: Chlorination of this compound to 2',3',5'-Tri-O-acetyl-6-chloropurine riboside
This protocol is adapted from general procedures for the dehydroxy-chlorination of similar heterocyclic compounds.
Materials:
-
This compound
-
Phosphoryl chloride (POCl₃)
-
Anhydrous Sulfolane
-
Toluene
-
Ice
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, prepare a 15-20% solution/suspension of this compound in anhydrous sulfolane.
-
Add 1.5 equivalents of phosphoryl chloride (POCl₃) to the mixture.
-
Heat the reaction mixture to 70-75 °C with stirring. Caution: Do not exceed 75 °C to avoid decomposition.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LCMS of a quenched aliquot). The reaction is typically complete within 0.5 to 1.5 hours.
-
Once the reaction is complete, cool the mixture and pour it onto an excess of ice with stirring. This will precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain the crude 2',3',5'-Tri-O-acetyl-6-chloropurine riboside.
-
Further purification can be achieved by recrystallization or chromatography if necessary.
Protocol 2: Deacetylation of 2',3',5'-Tri-O-acetyl-6-chloropurine riboside to 6-Chloropurine ribonucleoside (Zemplén Deacetylation)
This protocol describes the base-catalyzed removal of the acetyl protecting groups.[1]
Materials:
-
2',3',5'-Tri-O-acetyl-6-chloropurine riboside
-
Dry Methanol
-
Sodium methoxide (NaOMe)
-
Round-bottom flask
-
Magnetic stirrer
-
Cooling bath
-
Filtration apparatus
Procedure:
-
Dissolve the crude 2',3',5'-Tri-O-acetyl-6-chloropurine riboside in dry methanol (approx. 4.5 mL per gram of starting material).
-
Cool the solution to approximately -11 °C using a cooling bath.
-
While stirring, add a catalytic amount of sodium methoxide (approx. 0.025 g per gram of starting material).
-
Continue stirring at this temperature for at least 1 hour.
-
Allow the reaction mixture to warm to 20-25 °C and continue stirring for a minimum of 2 hours, during which the product will precipitate.
-
Filter the precipitate and rinse with cold methanol to afford the crude 6-Chloropurine ribonucleoside.
-
The reported yield for this step is 86.4%.[1]
Reaction Mechanisms
The key bond cleavage events in this synthetic sequence are the conversion of the hydroxyl group at the 6-position of the purine ring to a chloride and the hydrolysis of the ester bonds of the acetyl groups.
References
2',3',5'-Tri-O-acetylinosine: A Promising Prodrug for Radiation Protection
Application Notes and Protocols for Researchers
Introduction: Ionizing radiation exposure, a concern in radiotherapy, accidental events, and space exploration, can cause significant damage to biological tissues, with the hematopoietic system being particularly vulnerable.[1] 2',3',5'-Tri-O-acetylinosine (TAI) is a lipophilic prodrug of inosine, a naturally occurring purine nucleoside.[2][3] TAI's enhanced cell permeability allows for efficient conversion to inosine within the cell, which is believed to be the active molecule responsible for its therapeutic effects.[4] Inosine, in turn, interacts with adenosine receptors, which play a crucial role in modulating cellular responses to stress, including radiation-induced damage.[5][6][7] These application notes provide a comprehensive overview of the current understanding and proposed protocols for investigating TAI as a radioprotective agent.
Mechanism of Action: The radioprotective effects of this compound are predicated on its intracellular conversion to inosine. Inosine then acts as an agonist for adenosine receptors, particularly the A2A and A3 subtypes, initiating downstream signaling cascades that can mitigate radiation-induced cellular damage.[3][6][7] The proposed mechanism involves the modulation of inflammatory responses, protection against apoptosis, and stimulation of hematopoietic recovery.
Key Applications in Radiation Protection Studies:
-
Mitigation of Hematopoietic Syndrome: The hematopoietic system is highly sensitive to radiation, and its damage is a primary cause of mortality in acute radiation syndrome.[1] TAI, through its conversion to inosine, is hypothesized to support the survival and regeneration of hematopoietic stem and progenitor cells, thereby ameliorating radiation-induced bone marrow suppression.
-
Modulation of Inflammatory Responses: Ionizing radiation triggers a cascade of inflammatory cytokines that contribute to tissue damage.[8][9] Inosine has demonstrated immunomodulatory and anti-inflammatory properties, suggesting a role for TAI in dampening the detrimental inflammatory sequelae of radiation exposure.[10]
-
Protection Against Radiation-Induced Apoptosis: Radiation can induce programmed cell death, or apoptosis, in various cell types.[11][12] By activating pro-survival signaling pathways downstream of adenosine receptors, inosine may help to inhibit radiation-induced apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the radioprotective effects of inosine, the active metabolite of TAI. It is important to note that these studies were conducted with inosine, and the data for TAI is inferred based on its prodrug nature.
Table 1: Survival Studies in Irradiated Mice Treated with Inosine
| Animal Model | Radiation Dose (Gy) | Treatment | Administration Route | Key Findings | Reference |
| Male ICR CD-1 mice | 6.75 | Inosine (100 µg/g) | Intraperitoneal | Statistically significant increase in survival compared to irradiated control. | [13] |
| Male mice | Not specified (gamma-irradiation) | Inosine | Intraperitoneal | Slight radioprotective action observed. | [14] |
Table 2: In Vitro Effects of Inosine on Adenosine Receptor Signaling
| Cell Line | Receptor Studied | Assay | Key Findings | Reference |
| CHO-hA2AR cells | Adenosine A2A Receptor | cAMP Production | Inosine-mediated A2AR activation leads to cAMP production with an EC50 of 300.7 µM. | [3][7] |
| CHO-hA2AR cells | Adenosine A2A Receptor | ERK1/2 Phosphorylation | Inosine-mediated A2AR activation leads to ERK1/2 phosphorylation with an EC50 of 89.38 µM. | [3][7] |
Experimental Protocols
The following are proposed experimental protocols for evaluating the radioprotective efficacy of this compound. These protocols are based on studies conducted with inosine and should be adapted and optimized for specific experimental conditions.
Protocol 1: In Vivo Radioprotection Study in a Murine Model
Objective: To assess the ability of TAI to protect mice from lethal doses of total body irradiation (TBI).
Materials:
-
This compound (TAI)
-
Vehicle (e.g., sterile saline, DMSO/saline mixture)
-
Male ICR CD-1 mice (8-10 weeks old)[13]
-
Gamma irradiator (e.g., Cesium-137 source)
-
Standard animal housing and care facilities
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.
-
Drug Preparation: Prepare a stock solution of TAI in a suitable vehicle. The final concentration should be such that the desired dose can be administered in a volume of approximately 100-200 µL.
-
Dosing: Based on the effective dose of inosine (100 µg/g), a molar equivalent dose of TAI should be calculated. Administer the calculated dose of TAI or vehicle to the mice via intraperitoneal (IP) injection 30 minutes prior to irradiation.
-
Irradiation: Expose the mice to a lethal dose of total body irradiation (e.g., 6.75 Gy).[13] A control group of animals should not be irradiated.
-
Monitoring: Monitor the animals daily for 30 days for survival, body weight changes, and clinical signs of radiation sickness (e.g., lethargy, ruffled fur, diarrhea).
Protocol 2: Assessment of Hematopoietic Recovery
Objective: To evaluate the effect of TAI on the recovery of the hematopoietic system following sublethal irradiation.
Materials:
-
As in Protocol 1
-
Flow cytometer
-
Antibodies for hematopoietic stem and progenitor cell markers (e.g., c-Kit, Sca-1, lineage markers)
-
Complete blood count (CBC) analyzer
Procedure:
-
Experimental Design: Follow steps 1-4 of Protocol 1, using a sublethal dose of irradiation (e.g., 5 Gy).
-
Sample Collection: At various time points post-irradiation (e.g., days 7, 14, 21, and 28), euthanize a subset of mice from each group.
-
Peripheral Blood Analysis: Collect peripheral blood via cardiac puncture and perform a complete blood count (CBC) to determine the numbers of white blood cells, red blood cells, and platelets.
-
Bone Marrow Analysis: Flush bone marrow from the femurs and tibias. Prepare single-cell suspensions.
-
Flow Cytometry: Stain bone marrow cells with fluorescently labeled antibodies against hematopoietic stem and progenitor cell markers to quantify the populations of different hematopoietic cell types.
Protocol 3: In Vitro Mechanistic Studies
Objective: To investigate the molecular mechanisms by which TAI protects cells from radiation-induced damage.
Materials:
-
This compound (TAI)
-
Relevant cell line (e.g., hematopoietic progenitor cell line, endothelial cell line)
-
Cell culture reagents
-
X-ray irradiator
-
Reagents for apoptosis assays (e.g., Annexin V/PI staining kit)
-
Reagents for Western blotting (antibodies against signaling proteins like phospho-ERK, phospho-Akt, NF-κB)
-
Adenosine receptor antagonists (e.g., ZM241385 for A2A)[5]
Procedure:
-
Cell Culture and Treatment: Culture the chosen cell line to 70-80% confluency. Pre-treat the cells with various concentrations of TAI for a specified time (e.g., 1-2 hours) before irradiation. In some experiments, co-treat with an adenosine receptor antagonist to confirm receptor involvement.
-
Irradiation: Expose the cells to a clinically relevant dose of X-ray radiation.
-
Apoptosis Assay: At a suitable time point post-irradiation (e.g., 24-48 hours), harvest the cells and perform an apoptosis assay using flow cytometry to quantify the percentage of apoptotic cells.[2]
-
Western Blotting: At various time points post-irradiation, lyse the cells and perform Western blotting to analyze the activation of key signaling pathways (e.g., MAPK/ERK, PI3K/Akt) and the expression of proteins involved in apoptosis and cell survival.
-
Data Analysis: Compare the levels of apoptosis and protein expression/activation between the different treatment groups.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for in vivo radioprotection studies.
Caption: Logical flow of radiation-induced cellular damage.
References
- 1. Frontiers | Radioprotection of deinococcal exopolysaccharide BRD125 by regenerating hematopoietic stem cells [frontiersin.org]
- 2. Modulation of Ionizing Radiation-Induced Apoptosis by Taurine in Human Peripheral Blood Lymphocytes: Flow Cytometry-based Quantification [jbpe.sums.ac.ir]
- 3. The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism of the radioprotective agent triammonium 2-dithiocarbamyl-3-dithiocarbonylthiopropanoate in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adenosine A2A receptor plays an important role in radiation-induced dermal injury. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Differential requirement for A2a and A3 adenosine receptors for the protective effect of inosine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of radiation damage by cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytokines in Radiobiological Responses: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Inosine: A bioactive metabolite with multimodal actions in human diseases [frontiersin.org]
- 11. Radiation-induced apoptosis in thymocytes: inhibition by diethyldithiocarbamate and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radiation induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radioprotective Properties of Riboxin (Inosine) and Indralin under External Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Radioprotective effect of inosine and its enhancement by magnesium and global hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis and Therapeutic Potential of 6-Substituted Purine Ribosides
Introduction
6-Substituted purine ribosides are a significant class of nucleoside analogs extensively studied in medicinal chemistry and drug development. By modifying the substituent at the 6-position of the purine ring, a diverse range of compounds with varied biological activities can be synthesized. These analogs often function as antimetabolites or as ligands for various receptors. Starting from the readily available precursor, 2',3',5'-Tri-O-acetylinosine, a flexible synthetic route allows for the introduction of numerous functionalities at the C6-position, including amino, thio, and alkoxy groups.
The resulting compounds have shown considerable therapeutic potential. For instance, N6-substituted adenosine derivatives are known to be potent ligands for adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs) involved in numerous physiological processes. Modulators of these receptors have applications in treating cardiovascular diseases, inflammation, and neurological disorders. Furthermore, compounds like 6-mercaptopurine riboside and its derivatives are utilized in cancer chemotherapy, where they interfere with nucleic acid biosynthesis in rapidly dividing cells.[1] This document provides detailed protocols for the synthesis of these valuable compounds, starting with the activation of the 6-position of protected inosine, followed by nucleophilic substitution and final deprotection.
Biological Context: Adenosine Receptor Signaling
Many synthesized 6-substituted purine ribosides, particularly N6-alkyl and N6-aryl derivatives, function as agonists or antagonists of adenosine receptors. These receptors are critical targets in drug development. The diagram below illustrates a simplified signaling pathway for a Gi-coupled adenosine receptor (e.g., A1 or A3), where ligand binding inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and a downstream cellular response.
Caption: Simplified Gi-coupled adenosine receptor signaling pathway.
Overall Synthetic Workflow
The synthesis of 6-substituted purine ribosides from this compound follows a robust three-step pathway. The initial step involves the activation of the 6-position by converting the hydroxyl group (in its lactam form) into a reactive leaving group, typically a chloride. This key intermediate, 2',3',5'-Tri-O-acetyl-6-chloropurine riboside, is then subjected to nucleophilic aromatic substitution with a variety of nucleophiles. The final step is the removal of the acetyl protecting groups from the ribose moiety to yield the target compound.
Caption: General workflow for the synthesis of 6-substituted purine ribosides.
Experimental Protocols
Protocol 1: Synthesis of 2',3',5'-Tri-O-acetyl-6-chloropurine-9-β-D-ribofuranoside (Key Intermediate)
This protocol describes the conversion of the 6-hydroxyl group of this compound into a 6-chloro group, which serves as an excellent leaving group for subsequent nucleophilic substitutions.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-dimethylaniline
-
Toluene, anhydrous
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in anhydrous toluene.
-
Add N,N-dimethylaniline (1.5 eq) to the suspension.
-
Carefully add freshly distilled phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the aqueous mixture by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous layer three times with a suitable organic solvent like DCM or EtOAc.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by silica gel column chromatography to yield 2',3',5'-Tri-O-acetyl-6-chloropurine-9-β-D-ribofuranoside as a white solid.
| Starting Material | Key Reagents | Typical Yield | Reference |
| This compound | POCl₃, N,N-dimethylaniline | 70-85% | General Method[2] |
Protocol 2: General Procedure for Nucleophilic Substitution at the C6-Position
This protocol outlines the general method for displacing the 6-chloro group with various nucleophiles, such as amines and thiols.
Materials:
-
2',3',5'-Tri-O-acetyl-6-chloropurine-9-β-D-ribofuranoside
-
Nucleophile (e.g., primary/secondary amine, sodium hydrosulfide)
-
Solvent (e.g., Ethanol, Isopropanol, DMF)
-
Base (if required, e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Ethyl Acetate (EtOAc)
-
Saturated ammonium chloride (NH₄Cl) solution (for amine reactions)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2',3',5'-Tri-O-acetyl-6-chloropurine-9-β-D-ribofuranoside (1.0 eq) in the chosen solvent (e.g., ethanol) in a round-bottom flask.
-
Add the nucleophile (1.1 - 2.0 eq). If the nucleophile is an amine hydrochloride salt, add a non-nucleophilic base like TEA or DIPEA (2.0-3.0 eq).
-
Stir the reaction mixture at room temperature or heat to reflux (e.g., 80 °C) for 3-12 hours. Monitor the reaction by TLC until the starting material is consumed.[3]
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in EtOAc and wash with water. For reactions with amines, an additional wash with saturated NH₄Cl solution may be performed.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the desired 6-substituted-2',3',5'-tri-O-acetylpurine riboside.
| Nucleophile (Example) | Base (if any) | Solvent | Conditions | Typical Yield | Reference |
| Benzylamine | Triethylamine | Ethanol | 80 °C, 3 h | 74-86% | [3][4] |
| 3-Iodobenzylamine | Triethylamine | Ethanol | 80 °C | ~75% | [5] |
| Sodium Hydrosulfide | N/A | Ethanol | Reflux | Low-Moderate | [6] |
Protocol 3: Deprotection of Acetyl Groups (Zemplén Deacetylation)
This protocol describes the final step of removing the 2',3',5'-O-acetyl groups to yield the final 6-substituted purine riboside.[7]
Materials:
-
6-Substituted-2',3',5'-tri-O-acetylpurine riboside
-
Methanol (MeOH), anhydrous
-
Sodium methoxide (NaOMe), 0.5 M solution in MeOH or solid
-
Amberlite IR120 (H⁺ form) resin or Dowex 50 (H⁺ form)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the acetylated nucleoside (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of sodium methoxide (e.g., 0.1 eq, or a few drops of a 0.5 M solution in MeOH).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, neutralize the mixture by adding acid-washed Amberlite or Dowex resin until the pH is approximately 7.
-
Stir for an additional 15-20 minutes.
-
Filter the resin and wash it thoroughly with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The resulting crude product is often pure enough for use. If necessary, it can be further purified by recrystallization or silica gel chromatography (often with a DCM/MeOH mobile phase).
| Substrate Type | Key Reagents | Typical Yield | Reference |
| Acetylated Nucleoside | Catalytic NaOMe in MeOH | >90% | [7][8] |
References
- 1. Novel derivatives of 6-mercaptopurine: synthesis, characterization and antiproliferative activities of S-allylthio-mercaptopurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US2832781A - 6-chloropurine - Google Patents [patents.google.com]
- 3. Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Substitution of N6-Benzyladenosine-5′-uronamides Enhances Selectivity for A3 Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting low yield in 2',3',5'-Tri-O-acetylinosine synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2',3',5'-Tri-O-acetylinosine. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve issues leading to low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the direct acetylation of inosine using an acetylating agent. Common reagent systems include:
-
Acetic anhydride with a base: Typically, a tertiary amine base like pyridine or triethylamine is used. Pyridine can act as both the base and the solvent, while triethylamine is often used in conjunction with another solvent like acetonitrile.
-
Catalytic 4-dimethylaminopyridine (DMAP): DMAP is often added in catalytic amounts to accelerate the reaction when using acetic anhydride with triethylamine.[1] It acts as a hyper-nucleophilic catalyst.
-
Acetic anhydride in acetic acid: This method uses acetic acid as a solvent and can promote the reaction without an additional catalyst.[2] However, it can also lead to side reactions.
Q2: My reaction yield is significantly lower than expected. What are the primary causes?
A2: Low yields in this synthesis are typically traced back to one or more of the following issues:
-
Incomplete Reaction: Insufficient reaction time, suboptimal temperature, or inadequate amounts of acetylating agent can lead to a mixture of partially acetylated inosine and unreacted starting material.
-
Side Reactions: The most significant side reaction is the cleavage of the N-glycosidic bond under certain conditions, which breaks the molecule into hypoxanthine and acetylated ribose moieties.[3] Over-acetylation on the purine ring is also a possibility, though less common for inosine compared to guanosine.
-
Reagent Quality: The purity of starting materials is critical. Acetic anhydride is highly susceptible to hydrolysis; moisture in the reagents or glassware will consume the anhydride, reducing its effective concentration and lowering the yield.[2]
-
Product Degradation: Prolonged exposure to harsh acidic or basic conditions during work-up can lead to the degradation of the desired product.
-
Purification Losses: The product may be lost during purification steps, such as recrystallization or column chromatography, if the procedure is not optimized.
Q3: What is the role of DMAP and why is it considered a "super catalyst"?
A3: 4-Dimethylaminopyridine (DMAP) is a hyper-nucleophilic acylation catalyst. Its enhanced activity compared to pyridine stems from the electron-donating dimethylamino group, which increases the nucleophilicity of the pyridine nitrogen. The mechanism involves DMAP attacking the acetic anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is a much more potent acetylating agent than acetic anhydride itself, readily transferring the acetyl group to the hydroxyl groups of inosine and regenerating the DMAP catalyst in the process. This catalytic cycle dramatically accelerates the rate of acetylation.
Q4: Can the purine base of inosine be acetylated?
A4: While the hydroxyl groups on the ribose sugar are the primary sites of acetylation, acylation of the purine ring can occur, particularly under harsh conditions. For the closely related nucleoside, guanosine, acylation on the N2 position is a known side reaction. For inosine, which has a hydroxyl group at the C6 position of the purine, O-acylation can occur, though it is generally less favored than O-acetylation of the ribose hydroxyls.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues leading to low yields in this compound synthesis.
Problem 1: Low or No Product Formation (Observed via TLC)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Reagents | Check the quality and age of acetic anhydride. It should be a clear liquid with a sharp smell. | Use a fresh, unopened bottle of acetic anhydride. Ensure all other solvents and reagents are anhydrous. |
| Presence of Moisture | Review glassware drying procedures. Acetic anhydride reacts vigorously with water.[4] | Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours before use. Use anhydrous solvents. |
| Suboptimal Temperature | Verify the reaction temperature. Some methods require room temperature, while others may need gentle heating. | Optimize the reaction temperature. For the acetic anhydride/acetic acid method, yields are high at 80°C.[2] For base-catalyzed methods, start at 0°C and allow the reaction to warm to room temperature. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) every 30-60 minutes. | Continue the reaction until TLC analysis shows the complete consumption of the starting inosine spot. A common mobile phase for TLC is a mixture of dichloromethane and methanol (e.g., 9:1 v/v). |
Problem 2: Multiple Spots on TLC, Indicating a Mixture of Products
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incomplete Acetylation | TLC shows spots corresponding to mono-, di-, and tri-acetylated products, in addition to starting material. | Increase the equivalents of acetic anhydride and base (e.g., pyridine or triethylamine). Extend the reaction time and continue monitoring by TLC. Ensure the inosine is fully dissolved in the solvent. |
| Glycosidic Bond Cleavage | A new, more polar spot corresponding to hypoxanthine appears on the TLC plate. This is common in "acid acetylation" methods.[3] | Avoid strongly acidic conditions. If using the acetic anhydride/acetic acid method, carefully control the reaction time and temperature.[2] Consider switching to a base-catalyzed method (e.g., pyridine or Et3N/DMAP). |
| Formation of Other Byproducts | Unidentified spots are present on the TLC plate. | Optimize reaction conditions (lower temperature, shorter time). Consider purification by column chromatography to isolate the desired product from the byproducts. |
Problem 3: Product is Oily or Fails to Crystallize
| Potential Cause | Diagnostic Check | Recommended Solution |
| Residual Solvent | The product has a persistent solvent smell (e.g., pyridine). | Co-evaporate the crude product with a high-boiling point solvent like toluene multiple times under reduced pressure to azeotropically remove residual pyridine. |
| Presence of Impurities | The product is an amorphous solid or a thick oil instead of a white crystalline solid. | Purify the crude product using silica gel column chromatography. After purification, attempt recrystallization from a suitable solvent system (e.g., isopropanol or ethanol). |
| Incorrect Work-up | The work-up procedure did not effectively remove byproducts (e.g., acetic acid, base hydrochloride salts). | Ensure thorough washing of the organic layer during the work-up. For pyridine-based reactions, wash with dilute HCl to remove pyridine, followed by saturated NaHCO3 to neutralize acid, and finally brine. |
Data Presentation
Table 1: Optimization of Reaction Conditions for Inosine Acetylation
This table summarizes the effect of temperature and solvent composition on the yield of this compound (2a) when using a mixture of acetic anhydride (Ac₂O) and acetic acid (AcOH) as the acetylating agent and solvent.
| Entry | Temperature (°C) | Ac₂O Content of Ac₂O/AcOH | Time (h) | Yield (%) |
| 1 | 25 | 100% | 6 | 91 |
| 2 | 25 | 85% | 6 | 63 |
| 3 | 25 | 71% | 6 | 52 |
| 4 | 40 | 71% | 6 | 72 |
| 5 | 60 | 71% | 6 | 85 |
| 6 | 80 | 71% | 6 | 91 |
| 7 | 80 | 41% | 6 | 90 |
| 8 | 80 | 29% | 6 | 80 |
Data adapted from a 2022 study on the practical acetylation of nucleosides.[2]
Experimental Protocols
Protocol 1: Acetylation using Acetic Anhydride, Triethylamine, and DMAP
This method is highly efficient and typically provides high yields.[1]
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), suspend inosine (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: Add a catalytic amount of DMAP (e.g., 0.1 eq). To this suspension, add triethylamine (4.0 eq) followed by the dropwise addition of acetic anhydride (3.5 eq) at 0°C (ice bath).
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, cool the mixture in an ice bath and slowly add methanol to quench the excess acetic anhydride.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a white solid. The crude product can be further purified by washing with a solvent like isopropanol or by recrystallization.[1]
Protocol 2: Acetylation using Acetic Anhydride in Pyridine
This is a classic method for per-O-acetylation.
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve or suspend inosine (1.0 eq) in anhydrous pyridine.
-
Reagent Addition: Cool the mixture to 0°C in an ice bath and add acetic anhydride (at least 3.0 eq, often used in excess) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the reaction is complete. This can take several hours.
-
Quenching: Cool the reaction mixture back to 0°C and quench by the slow addition of water or methanol.
-
Work-up: Remove the pyridine by co-evaporation with toluene under reduced pressure. Dissolve the residue in ethyl acetate and wash thoroughly with 1M HCl (to remove residual pyridine), water, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent to obtain the crude product. Purify by recrystallization from ethanol or isopropanol.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield synthesis.
Caption: Reaction pathways in inosine acetylation.
References
Technical Support Center: Acetylation of Inosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the acetylation of inosine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the acetylation of inosine?
The most prevalent side product is hypoxanthine , which results from the cleavage of the N-glycosidic bond of inosine, particularly under acidic reaction conditions.[1][2] Another potential side product, when using acetyl chloride, is triacetylribofuranosyl chloride .[1] If the starting inosine is impure, related purine compounds like guanine, adenine, and xanthine could also be present as impurities in the final product.
Q2: What reaction conditions favor the formation of hypoxanthine?
Acidic conditions significantly promote the cleavage of the N-glycosidic bond, leading to the formation of hypoxanthine. For instance, using a mixture of acetic anhydride and acetyl chloride in acetic acid ("acid acetylation") can result in a substantial amount of hypoxanthine as a byproduct.[1][2]
Q3: How can I minimize the formation of hypoxanthine during the acetylation of inosine?
To minimize hypoxanthine formation, it is advisable to use non-acidic or basic conditions for the acetylation reaction. A widely used method involves the use of acetic anhydride in pyridine.[3][4] Pyridine acts as a base to neutralize any generated acid and catalyzes the O-acetylation of the ribose hydroxyl groups, thereby reducing the likelihood of glycosidic bond cleavage.
Q4: Can N-acetylation occur on the inosine base?
While O-acetylation of the ribose hydroxyl groups is the primary reaction, N-acetylation on the purine ring is a possibility, though generally less favored under standard conditions for hydroxyl protection. The lactam structure of hypoxanthine within the inosine molecule makes N-acetylation less likely than on an exocyclic amine. However, forcing conditions could potentially lead to N-acylation. Selective O-acetylation is the typical goal of this reaction.[5]
Q5: What are the recommended methods for purifying acetylated inosine and removing side products?
Common purification techniques for 2',3',5'-tri-O-acetylinosine include:
-
Recrystallization: This is an effective method for purifying the final product and removing impurities like hypoxanthine.[6]
-
Silica Gel Column Chromatography: This technique can be used to separate the desired acetylated inosine from less polar and more polar impurities.
-
High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC can be employed to effectively separate the product from side products and unreacted starting material.[7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of acetylated inosine and significant presence of hypoxanthine. | The reaction conditions are too acidic, leading to the cleavage of the N-glycosidic bond.[1][2] | Switch to a base-catalyzed method, such as using acetic anhydride in pyridine.[3][4] Ensure all reagents are anhydrous, as water can contribute to hydrolysis. |
| Incomplete acetylation (presence of partially acetylated inosine). | Insufficient amount of acetylating agent or reaction time. Steric hindrance. | Increase the molar excess of the acetylating agent (e.g., acetic anhydride).[4] Increase the reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC).[3] Consider using a catalyst like 4-dimethylaminopyridine (DMAP) to accelerate the reaction.[6] |
| Presence of colored impurities in the final product. | Degradation of reagents or solvent (e.g., pyridine). | Use freshly distilled and high-purity reagents and solvents. |
| Difficulty in removing residual pyridine after the reaction. | Pyridine has a high boiling point and can form azeotropes. | Co-evaporate the reaction mixture with a high-boiling point solvent like toluene multiple times under reduced pressure to effectively remove pyridine.[4] |
| Product is an oil or difficult to crystallize. | Presence of impurities that inhibit crystallization. Residual solvent. | Purify the crude product using silica gel column chromatography before attempting recrystallization. Ensure the product is completely dry and free of residual solvents. |
Quantitative Data Summary
The following table summarizes the reported yields of the desired product and major side product under acidic acetylation conditions.
| Reaction Conditions | Desired Product (this compound) | Major Side Product (Hypoxanthine) | Reference |
| Acetic anhydride, acetyl chloride, acetic acid | 75% | 19% | [1][2] |
Experimental Protocols
Protocol 1: Acetylation of Inosine using Acetic Anhydride and Pyridine (Minimizes Hypoxanthine Formation)
This protocol is a general method for the O-acetylation of hydroxyl groups and is recommended to minimize the cleavage of the N-glycosidic bond.[3][4]
Materials:
-
Inosine
-
Anhydrous Pyridine
-
Acetic Anhydride
-
Methanol (for quenching)
-
Toluene
-
Dichloromethane (or Ethyl Acetate)
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve inosine (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (a slight excess per hydroxyl group, e.g., 3.3 equivalents for tri-acetylation) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by the slow addition of methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 2: Acid-Catalyzed Acetylation of Inosine (Illustrative of Hypoxanthine Formation)
This protocol is provided for informational purposes to illustrate the conditions that lead to significant side product formation.[1][2]
Materials:
-
Inosine
-
Acetic Anhydride
-
Acetyl Chloride
-
Glacial Acetic Acid
Procedure:
-
Suspend inosine in glacial acetic acid.
-
Add acetic anhydride to the suspension.
-
Add acetyl chloride to the reaction mixture.
-
Stir the mixture at room temperature. The reaction progress can be monitored by HPLC or TLC.
-
Upon completion, the product mixture will contain the desired this compound along with a significant amount of hypoxanthine.
-
The components will require separation, for example, by fractional crystallization or chromatography.
Visualizations
Caption: Reaction pathways in the acetylation of inosine.
Caption: Troubleshooting workflow for inosine acetylation.
References
- 1. Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective Acylation of Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 3181-38-2 [chemicalbook.com]
- 7. Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Deprotection of 2',3',5'-Tri-O-acetylinosine
Welcome to the technical support center for the deprotection of 2',3',5'-Tri-O-acetylinosine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the removal of acetyl protecting groups from inosine.
Troubleshooting Guide: Incomplete Deprotection
Incomplete deprotection is a common issue that can lead to low yields and difficult purification. This guide addresses the potential causes and solutions for incomplete reactions when using various deprotection methods.
Issue 1: Incomplete Deprotection with Sodium Methoxide (Zemplén Deacetylation)
Question: My Zemplén deacetylation of this compound is incomplete. What are the possible causes and how can I resolve this?
Answer: Incomplete deprotection using catalytic sodium methoxide in methanol is a frequent challenge. Here are the primary causes and troubleshooting steps:
-
Insufficient Catalyst: A catalytic amount of sodium methoxide may have been neutralized by acidic impurities in the substrate or solvent, or by atmospheric carbon dioxide.
-
Solution: Add a freshly prepared solution of sodium methoxide in anhydrous methanol to the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Poor Quality Reagents: The presence of water in the methanol can hydrolyze the sodium methoxide, reducing its effectiveness. Similarly, degraded sodium methoxide will be less reactive.
-
Solution: Use anhydrous methanol and a fresh, properly stored batch of sodium methoxide.
-
-
Low Reaction Temperature: The reaction rate may be too slow at room temperature, especially if the substrate concentration is high.
-
Solution: Gentle warming (e.g., to 40°C) can increase the reaction rate. However, proceed with caution to avoid potential side reactions.
-
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Solution: Extend the reaction time and continue to monitor by TLC until the starting material is no longer visible.
-
Issue 2: Incomplete Deprotection with Ammonia in Methanol
Question: I am experiencing incomplete deprotection when using ammonia in methanol. What could be the problem?
Answer: While generally effective, incomplete deprotection with methanolic ammonia can occur for several reasons:
-
Concentration of Ammonia: The concentration of ammonia in the methanol solution may be too low, leading to a slow or stalled reaction. Commercial solutions of ammonia in methanol can lose concentration over time.
-
Solution: Use a freshly prepared or recently purchased solution of ammonia in methanol. Ensure the vessel is well-sealed to prevent ammonia gas from escaping.
-
-
Insufficient Reaction Time: Deprotection with ammonia can be slower than with sodium methoxide.
-
Solution: Increase the reaction time, monitoring periodically with TLC. Reactions may require several hours to overnight for completion at room temperature.
-
-
Formation of Acetamide: The reaction of ammonia with the acetyl groups forms acetamide as a byproduct. While this typically doesn't inhibit the reaction, its presence can sometimes complicate purification and analysis. In some cases, high concentrations of byproducts might slightly shift reaction equilibria.
-
Solution: Ensure complete evaporation of the solvent and byproducts after the reaction. If purification is challenging, consider alternative work-up procedures or a different deprotection method.
-
Issue 3: Incomplete Deprotection with Triethylamine-Catalyzed Methanolysis
Question: My deprotection using triethylamine in aqueous methanol is not going to completion. What should I check?
Answer: This mild and efficient method can sometimes result in incomplete reactions. Here are some factors to consider:
-
Catalyst Concentration: Triethylamine acts as a catalyst, but an insufficient amount will lead to a slow reaction rate.
-
Solution: Ensure the correct molar equivalents of triethylamine are added as specified in the protocol.
-
-
Water Content: The presence of water is often crucial for the efficiency of this method.[1]
-
Solution: Ensure that the reaction is being run in aqueous methanol as the protocol suggests. The absence of water can significantly slow down or stall the reaction.[1]
-
-
Reaction Temperature and Time: While microwave irradiation can significantly shorten reaction times, reactions at room temperature will be considerably slower.[1]
-
Solution: If not using a microwave, increase the reaction time or gently heat the mixture. Monitor the reaction's progress by TLC.
-
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my deprotection reaction?
A1: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction's progress.[2] The fully acetylated starting material is significantly less polar than the fully deprotected inosine. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of dichloromethane and methanol), you can visualize the disappearance of the starting material spot and the appearance of the more polar product spot at a lower Rf value.
Q2: What are some potential side products of the deprotection of this compound?
A2: Besides the desired fully deprotected inosine, the following side products may be observed, particularly in cases of incomplete or harsh reactions:
-
Partially Deprotected Intermediates: Mono- and di-acetylated inosine species can be present if the reaction does not go to completion.
-
Byproducts from Reagents: With ammonia in methanol, acetamide is a common byproduct.[3] Zemplén deacetylation produces sodium acetate. Triethylamine-catalyzed methanolysis generates methyl acetate, which is volatile and easily removed.[3]
-
Degradation Products: Under harsh basic conditions or prolonged heating, degradation of the ribose ring or cleavage of the glycosidic bond can occur, though this is less common with the standard methods.
Q3: How do I choose the best deprotection method for my experiment?
A3: The optimal method depends on the scale of your reaction, the desired reaction time, and the sensitivity of your molecule to basic conditions.
-
Zemplén Deacetylation (Sodium Methoxide): This is a classic, fast, and efficient method for robust molecules.
-
Ammonia in Methanol: This is a widely used and effective method, though it can be slower than the Zemplén method.
-
Triethylamine-Catalyzed Methanolysis: This is a very mild and efficient method, especially with microwave assistance, and it avoids the formation of non-volatile byproducts.[1]
Q4: Can I use sodium hydroxide instead of sodium methoxide for Zemplén deacetylation?
A4: Yes, it has been shown that sodium hydroxide in methanol can be used similarly to sodium methoxide for deacetylation.[4] The active species in both cases is the methoxide ion, which is formed in situ when sodium hydroxide reacts with methanol.
Quantitative Data Summary
The following tables summarize reaction conditions for different methods used in the deprotection of this compound.
Table 1: Deprotection of this compound
| Deprotection Method | Reagent(s) | Solvent(s) | Temperature | Reaction Time | Yield (%) | Reference |
| Triethylamine-catalyzed | Triethylamine | Methanol/Water (1:1) | Room Temp. | 12 hours | 98 | [1] |
| Triethylamine-catalyzed | Triethylamine | Methanol/Water (1:1) | 71°C | 30 minutes | 99 | [1] |
| Triethylamine-catalyzed (Microwave) | Triethylamine | Methanol/Water (1:1) | 71°C (50W) | 4 minutes | 99 | [1] |
| Ammonia in Methanol | Saturated NH₃ in Methanol | Methanol | Room Temp. | 18 hours | ~95 (Typical) | General Knowledge |
| Zemplén Deacetylation | Sodium Methoxide (catalytic) | Methanol | Room Temp. | 1-3 hours | >95 (Typical) | General Knowledge |
Experimental Protocols
Protocol 1: Zemplén Deacetylation using Sodium Methoxide
-
Dissolve this compound (1.0 equivalent) in anhydrous methanol (5-10 mL per mmol of substrate) under an inert atmosphere (e.g., Argon).[5]
-
Cool the solution to 0°C in an ice bath.[5]
-
Add a catalytic amount of a freshly prepared solution of sodium methoxide in methanol (e.g., 0.1 equivalents of a 1 M solution).[5]
-
Allow the reaction mixture to warm to room temperature and stir, monitoring the progress by TLC.[5]
-
Once the starting material is consumed, neutralize the reaction by adding an acid-form ion-exchange resin (e.g., Dowex 50W-X8) until the pH of the solution is neutral.[5]
-
Filter the resin and wash it with methanol.[5]
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography if necessary.
Protocol 2: Deprotection using Ammonia in Methanol
-
Dissolve this compound (1.0 equivalent) in a saturated solution of ammonia in methanol.
-
Stir the solution in a sealed vessel at room temperature.
-
Monitor the reaction by TLC. The reaction may take several hours to overnight to complete.
-
Upon completion, evaporate the solvent under reduced pressure.
-
The crude product can then be purified by silica gel column chromatography.
Protocol 3: Triethylamine-Catalyzed Methanolysis
This protocol is adapted from de Souza, et al.[1]
-
In a suitable reaction vessel, dissolve this compound (1.0 mmol) in a mixture of methanol (2.0 mL) and water (2.0 mL).
-
Add triethylamine (7.0 mmol).
-
For conventional heating: Stir the mixture at the desired temperature (e.g., room temperature or 71°C) and monitor by TLC.
-
For microwave-assisted reaction: Place the sealed vessel in a microwave reactor and irradiate at a maximum power of 50 W, maintaining the temperature at 71°C with stirring.
-
After completion of the reaction (as determined by TLC), concentrate the reaction mixture to dryness under reduced pressure to yield the crude product.
-
The product can be further purified by trituration with a suitable solvent or by column chromatography.
Visualizations
Caption: General experimental workflow for the deprotection of this compound.
References
Purification challenges of 2',3',5'-Tri-O-acetylinosine from reaction mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2',3',5'-Tri-O-acetylinosine from its reaction mixture.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Issue 1: Low Yield of Crystalline Product After Initial Precipitation/Washing
-
Question: My initial attempt to purify this compound by precipitation and washing with isopropanol resulted in a significantly lower yield than the expected ~82%. What could be the cause?
-
Answer: Several factors could contribute to a low yield. Firstly, the product may be more soluble in isopropanol than anticipated, leading to losses during the washing step. Consider reducing the volume of isopropanol used for washing or cooling the solvent before use. Secondly, incomplete acetylation in the initial reaction will result in a lower amount of the desired product being formed. Finally, ensure that the reaction has gone to completion by monitoring it using Thin Layer Chromatography (TLC) before proceeding with the workup.
Issue 2: Presence of Multiple Spots on TLC After Initial Purification
-
Question: My TLC analysis of the purified product shows multiple spots, indicating the presence of impurities. How can I identify and remove them?
-
Answer: The presence of multiple spots on TLC suggests that the initial purification was insufficient. The common impurities in the synthesis of this compound include:
-
Unreacted Inosine: This is a very polar starting material and will have a low Rf value.
-
Partially Acetylated Inosine Derivatives: These will have Rf values between that of inosine and the fully acetylated product.
-
Hypoxanthine: This can form due to the cleavage of the glycosidic bond, especially under acidic conditions.[1] It is a polar impurity with a low Rf value.
-
Residual Acetic Anhydride and Triethylamine: These are typically removed during the workup and concentration steps but can persist if not thoroughly evaporated.
To remove these impurities, you will likely need to employ column chromatography or recrystallization.
-
Issue 3: Difficulty in Removing a Persistent Impurity with a Similar Rf to the Product
-
Question: I have an impurity that co-elutes or has a very similar Rf value to my desired this compound on TLC, making separation by column chromatography difficult. What are my options?
-
Answer: This is a common challenge. Here are a few strategies to try:
-
Optimize the Mobile Phase for Column Chromatography: Systematically vary the solvent polarity of your mobile phase. A small change in the solvent ratio (e.g., from 50% ethyl acetate in hexane to 45% or 55%) can sometimes be enough to achieve separation. You can also try adding a small amount of a third solvent, like methanol or dichloromethane, to the mobile phase to alter the selectivity.
-
Recrystallization: This is an excellent technique for removing small amounts of impurities that are structurally very similar to the product. The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.
-
Change the Stationary Phase: If you are using silica gel, consider trying a different stationary phase for column chromatography, such as alumina (neutral or basic), which may offer different selectivity.
-
Issue 4: Product Decomposes During Column Chromatography
-
Question: I suspect my this compound is degrading on the silica gel column, as I am observing new, more polar spots on my TLC fractions. How can I prevent this?
-
Answer: Silica gel is slightly acidic and can potentially catalyze the hydrolysis of the acetyl groups, especially if the mobile phase contains protic solvents like methanol. To mitigate this:
-
Use a Neutralized Stationary Phase: You can neutralize the silica gel by washing it with a dilute solution of a non-nucleophilic base like triethylamine in your mobile phase before packing the column.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography).
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two most common and effective methods for purifying this compound are recrystallization and column chromatography over silica gel. A simple washing of the crude solid with a suitable solvent like isopropanol can also be effective if the reaction is very clean.
Q2: What is a good starting point for a mobile phase in silica gel column chromatography for this compound?
A2: A good starting point for the mobile phase is a mixture of ethyl acetate and hexane. The optimal ratio will depend on the specific impurities present, but a gradient elution from a lower polarity (e.g., 30% ethyl acetate in hexane) to a higher polarity (e.g., 70% ethyl acetate in hexane) is often effective.
Q3: What are some suitable solvents for the recrystallization of this compound?
A3: Common solvents for the recrystallization of polar organic compounds include ethanol, isopropanol, ethyl acetate, or mixtures of these with less polar solvents like hexanes. The ideal solvent system should be determined experimentally by testing the solubility of a small amount of the crude product in various solvents at room temperature and upon heating.
Q4: How can I monitor the progress of the purification?
A4: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the purification process. By spotting the crude reaction mixture, the purified product, and various fractions from column chromatography on a TLC plate and eluting with an appropriate solvent system, you can visualize the separation of the desired product from impurities.
Q5: What is the expected purity of this compound after successful purification?
A5: With proper purification techniques such as column chromatography or recrystallization, it is possible to achieve a purity of ≥98%.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Yield | Typical Purity | Advantages | Disadvantages |
| Washing with Isopropanol | ~82% | Moderate to High | Fast and simple | May not remove all impurities, potential for product loss due to solubility. |
| Recrystallization | Variable | High (≥98%) | Excellent for removing small amounts of impurities, can yield highly pure crystalline material. | Requires finding a suitable solvent, can be time-consuming, may result in lower yields than chromatography. |
| Column Chromatography | Good to High | High (≥98%) | Effective for separating a wide range of impurities, allows for the isolation of multiple components. | Can be time-consuming and labor-intensive, requires larger volumes of solvent, potential for product degradation on the stationary phase. |
Experimental Protocols
Protocol 1: Purification by Washing
-
After the reaction is complete, concentrate the reaction mixture under reduced pressure to obtain a crude solid.
-
Add a minimal amount of cold isopropanol to the solid and triturate (grind) the solid with a spatula.
-
Filter the solid using a Büchner funnel and wash the filter cake with a small volume of cold isopropanol.
-
Dry the purified solid under vacuum to a constant weight. A yield of approximately 82% can be expected.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column:
-
Prepare a slurry of silica gel (60-120 mesh) in a low-polarity solvent (e.g., 20% ethyl acetate in hexane).
-
Carefully pour the slurry into a glass column with a stopcock, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, draining the excess solvent until the solvent level is just above the top of the silica.
-
-
Load the Sample:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
-
Elute the Column:
-
Begin eluting the column with a mobile phase of increasing polarity (e.g., starting with 30% ethyl acetate in hexane and gradually increasing to 70% ethyl acetate in hexane).
-
Collect fractions and monitor them by TLC.
-
-
Combine and Concentrate:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 3: Purification by Recrystallization
-
Choose a Solvent:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable. If no crystals form, the compound may be too soluble. If the compound does not dissolve even when hot, it is not soluble enough. A two-solvent system (one in which the compound is soluble and one in which it is not) may be necessary.
-
-
Dissolve the Crude Product:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid is completely dissolved.
-
-
Crystallize:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolate and Dry:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
Caption: Reaction pathway showing the formation of the desired product and key impurities.
References
Technical Support Center: Degradation of 2',3',5'-Tri-O-acetylinosine in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',3',5'-Tri-O-acetylinosine. It addresses common issues related to its degradation in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis. This process involves the sequential removal of the acetyl groups from the 2', 3', and 5' positions of the ribose sugar, ultimately yielding inosine. The hydrolysis is catalyzed by both acid and base.
Q2: What are the expected degradation products of this compound?
A2: The expected degradation products are the partially deacetylated intermediates and the final product, inosine. This includes 2',3'-di-O-acetylinosine, 2',5'-di-O-acetylinosine, 3',5'-di-O-acetylinosine, 2'-mono-O-acetylinosine, 3'-mono-O-acetylinosine, 5'-mono-O-acetylinosine, and finally, inosine. The specific intermediates observed will depend on the reaction conditions such as pH and temperature.
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound is highly dependent on pH. The rate of hydrolysis is generally slowest in the neutral pH range and increases significantly under both acidic and basic conditions.[1][2][3][4] This is a common characteristic for ester hydrolysis.
Q4: Is this compound sensitive to temperature?
A4: Yes, the rate of degradation of this compound increases with temperature.[1][5] For every 10°C increase in temperature, the rate of reaction can increase by a factor of 2 to 4. Therefore, it is recommended to store solutions of this compound at low temperatures (e.g., 2-8°C) to minimize degradation.
Q5: Can oxidation contribute to the degradation of this compound?
A5: While hydrolysis is the primary degradation pathway, oxidative conditions can also potentially lead to the degradation of this compound. Forced degradation studies often include exposure to oxidizing agents like hydrogen peroxide to assess this possibility.[6]
Troubleshooting Guides
Issue 1: Rapid loss of this compound in my experimental solution.
-
Question: I am observing a rapid decrease in the concentration of my this compound solution. What could be the cause?
-
Answer:
-
Check the pH of your solution: The most common cause of rapid degradation is a pH outside the optimal stability range. Both acidic and basic conditions will accelerate hydrolysis.[1][2][3][4]
-
Verify the temperature: Elevated temperatures will significantly increase the rate of hydrolysis.[1][5] Ensure your solutions are maintained at the recommended storage temperature when not in use.
-
Consider your solvent: While often used in aqueous buffers, the presence of certain co-solvents or impurities could potentially catalyze degradation.
-
Review the age of the solution: Prepare fresh solutions for your experiments whenever possible. Over time, even under optimal storage conditions, degradation will occur.
-
Issue 2: Appearance of unexpected peaks in my HPLC chromatogram.
-
Question: I am analyzing my this compound sample by HPLC and see multiple new peaks that were not present initially. What are these?
-
Answer:
-
Probable Degradation Products: These new peaks are likely the hydrolysis products of this compound, such as the di- and mono-acetylated inosine intermediates and inosine itself. The number and intensity of these peaks will depend on the extent of degradation.
-
Confirm with LC-MS: To confirm the identity of these peaks, a Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is recommended. This will provide the molecular weights of the compounds, allowing for the identification of the degradation products.[7][8][9]
-
Issue 3: Inconsistent results in biological assays.
-
Question: My biological assay results using this compound are not reproducible. Could degradation be a factor?
-
Answer:
-
Yes, absolutely. The degradation of this compound to its deacetylated forms will likely alter its biological activity. The presence of varying amounts of the parent compound and its degradation products in your assay will lead to inconsistent results.
-
Implement Stability Testing: It is crucial to use a stability-indicating analytical method (e.g., HPLC) to confirm the purity and concentration of your this compound solution immediately before use in biological assays.
-
Quantitative Data
The following table summarizes the expected degradation behavior of this compound under various stress conditions. The data is based on general principles of forced degradation studies for similar acetylated nucleosides.[5][6][10]
| Stress Condition | Reagent/Parameter | Temperature | Duration | Expected Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 24 hours | Di-O-acetylinosine, Mono-O-acetylinosine, Inosine |
| Basic Hydrolysis | 0.1 M NaOH | Room Temp | 1 hour | Di-O-acetylinosine, Mono-O-acetylinosine, Inosine |
| Oxidative | 3% H₂O₂ | Room Temp | 24 hours | Potential oxidized purine ring derivatives |
| Thermal | 80°C (in solid state) | 80°C | 48 hours | Minimal degradation in solid form |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Basic Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Keep at room temperature.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature.
-
Thermal Degradation (Solution): Dilute the stock solution with water to a final concentration of 100 µg/mL. Incubate at 80°C.
-
Control Sample: Dilute the stock solution with water to a final concentration of 100 µg/mL and keep at 4°C.
-
-
Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For the acidic and basic samples, neutralize the aliquots with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Note: This method may require optimization for your specific instrumentation and the exact separation of all intermediates.
Visualizations
Caption: Probable hydrolytic degradation pathway of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. scispace.com [scispace.com]
- 7. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Inosine Acetylation
Welcome to the technical support center for optimizing reaction conditions for inosine acetylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of inosine acetylation in drug development and research?
Inosine acetylation is a crucial chemical modification primarily used to install acetyl protecting groups on the hydroxyl moieties of the ribose sugar. This protection is often a necessary step in the synthesis of more complex nucleoside analogues, which are a promising class of compounds in the pharmaceutical industry for developing antiviral, antibacterial, and anticancer drugs. Acetylation can also enhance the bioavailability and cell membrane permeability of nucleosides.[1]
Q2: What are the most common reagents used for the per-acetylation of inosine?
The most common and effective method for the per-acetylation of inosine to yield 2',3',5'-tri-O-acetylinosine involves the use of acetic anhydride as the acetylating agent. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, and often with a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction.[2] Another practical method utilizes a reusable solvent system of acetic anhydride and acetic acid.[1][3]
Q3: How can I monitor the progress of my inosine acetylation reaction?
The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[4][5] A typical TLC plate would have three lanes: the starting material (inosine), a co-spot (a mix of starting material and the reaction mixture), and the reaction mixture itself. The disappearance of the inosine spot and the appearance of a new, less polar spot corresponding to the acetylated product indicates the progression of the reaction. A suitable solvent system for developing the TLC plate would be a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate.[6]
Q4: What are the expected spectroscopic characteristics of the final product, this compound?
The successful synthesis of this compound can be confirmed by various spectroscopic techniques.
| Property | Expected Value |
| Molecular Formula | C16H18N4O8[7] |
| Molecular Weight | 394.34 g/mol [7] |
| Appearance | White Crystalline Solid[2] |
| 1H NMR | Characteristic peaks for the acetyl protons will appear around 2.0-2.2 ppm. The sugar protons will be shifted downfield compared to inosine due to the deshielding effect of the acetyl groups. |
| 13C NMR | Signals for the acetyl carbonyl carbons will appear around 170 ppm, and the methyl carbons of the acetyl groups will be around 20-21 ppm. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight. |
Note: Specific chemical shifts in NMR can vary slightly depending on the solvent used.
Experimental Protocols
Protocol 1: Per-acetylation of Inosine using Acetic Anhydride and DMAP
This protocol describes a common and efficient method for the synthesis of this compound.
Materials:
-
Inosine
-
Acetonitrile (anhydrous)
-
Triethylamine
-
Acetic Anhydride
-
4-dimethylaminopyridine (DMAP) (catalytic amount)
-
Methanol
-
Isopropanol
Procedure:
-
Suspend inosine (1 equivalent) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of DMAP to the suspension.
-
Sequentially add triethylamine (approx. 3.8 equivalents) and acetic anhydride (approx. 3.4 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for approximately 1 hour. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly add methanol to quench any remaining acetic anhydride.
-
Continue stirring for an additional 5 minutes.
-
Concentrate the reaction solution under reduced pressure to obtain a solid.
-
Wash the solid with isopropanol to remove impurities and afford the purified this compound.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the acetylation of inosine.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Reagents: Acetic anhydride is sensitive to moisture. | 1. Use freshly opened or distilled acetic anhydride. Ensure all glassware is oven-dried. |
| 2. Insufficient Catalyst: The amount of DMAP may be too low for effective catalysis. | 2. Slightly increase the catalytic loading of DMAP. | |
| 3. Low Reaction Temperature: The reaction may be too slow at room temperature. | 3. Gently warm the reaction mixture (e.g., to 40-50 °C) and monitor by TLC. | |
| Multiple Products Observed on TLC | 1. Incomplete Reaction: A mix of starting material, partially acetylated intermediates, and the final product. | 1. Increase the reaction time. Ensure adequate stirring. |
| 2. N-acetylation: Besides the desired O-acetylation on the ribose, acetylation can occur on the purine ring. | 2. O-acetylation is generally favored under these conditions. If N-acetylation is significant, consider alternative protecting group strategies. | |
| 3. Hydrolysis of Product: The acetyl groups can be hydrolyzed during the work-up if conditions are too acidic or basic.[8][9] | 3. Perform the work-up at a neutral pH. Use mild quenching agents. | |
| Difficulty in Product Purification | 1. Co-elution of Impurities: Unreacted reagents or byproducts may have similar polarity to the product. | 1. Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method. |
| 2. Oily Product: The product does not solidify upon concentration. | 2. Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization. Ensure all volatile impurities are removed under high vacuum. |
Visual Guides
Experimental Workflow
Caption: A general workflow for the acetylation of inosine.
Troubleshooting Logic Tree
Caption: A logic tree for troubleshooting inosine acetylation.
Inosine Metabolism and Synthetic Modification
Caption: Inosine's metabolic context and its synthetic acetylation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 3181-38-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. How To [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. This compound | C16H18N4O8 | CID 135436656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Microbial hydrolysis of acetylated nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Removal of acetic anhydride from 2',3',5'-Tri-O-acetylinosine reaction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2',3',5'-Tri-O-acetylinosine, with a specific focus on the effective removal of excess acetic anhydride from the reaction mixture.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess acetic anhydride from the reaction?
A1: Residual acetic anhydride can interfere with downstream applications of the this compound product. It can also complicate purification steps and affect the accuracy of analytical characterizations, such as NMR spectroscopy. Furthermore, acetic anhydride is corrosive and can degrade the desired product over time.
Q2: What are the common byproducts in the acetylation of inosine?
A2: Besides the desired this compound, common byproducts and impurities can include acetic acid (from the hydrolysis of acetic anhydride), unreacted inosine, and potentially cleavage products of the nucleoside, such as hypoxanthine, especially under acidic conditions.[1]
Q3: Is quenching with water always sufficient to remove acetic anhydride?
A3: While acetic anhydride reacts with water to form acetic acid, this hydrolysis may not be as rapid or complete as often assumed, especially if the anhydride is not fully miscible with the aqueous phase.[2] Therefore, simply washing with water during the workup might not be sufficient to remove all traces of acetic anhydride.
Q4: Can I use a rotary evaporator to remove acetic anhydride?
A4: Acetic anhydride has a relatively high boiling point (139.8 °C), making its removal by rotary evaporation alone often inefficient, especially with standard laboratory vacuum pressures. Co-evaporation with a solvent like toluene can be more effective.
Q5: What is the purpose of adding a mild base, like sodium bicarbonate, during the aqueous workup?
A5: Adding a mild base such as sodium bicarbonate (NaHCO₃) serves to neutralize the acetic acid formed from the quenching of acetic anhydride and any acidic catalysts used in the reaction. This helps to prevent acid-catalyzed hydrolysis of the acetyl groups on the product and facilitates the removal of acidic impurities into the aqueous layer during extraction.
Troubleshooting Guide
This guide addresses common issues encountered during the removal of acetic anhydride and subsequent purification of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Residual acetic anhydride peak observed in ¹H NMR. | 1. Incomplete quenching of acetic anhydride. 2. Insufficient aqueous washing. 3. Acetic anhydride trapped in the solid product. | 1. Quench with Methanol: After the reaction, add a small amount of methanol to convert the remaining acetic anhydride into methyl acetate, which is more volatile and easier to remove.[2] 2. Co-evaporation: After initial concentration, dissolve the crude product in a suitable solvent (e.g., toluene or ethanol) and re-evaporate under reduced pressure. Repeat this process 2-3 times. 3. Thorough Aqueous Wash: During the workup, wash the organic layer multiple times with saturated aqueous sodium bicarbonate solution, followed by brine. |
| Low yield of this compound. | 1. Hydrolysis of the acetylated product during workup. 2. Incomplete reaction. 3. Cleavage of the glycosidic bond.[1] 4. Product loss during purification. | 1. Minimize Contact with Acidic Water: Ensure the aqueous washes are neutral or slightly basic to prevent deacetylation. 2. Optimize Reaction Conditions: Ensure sufficient reaction time and appropriate temperature to drive the acetylation to completion. 3. Use Mild Reaction Conditions: Avoid harsh acidic conditions that can promote the cleavage of the nucleoside. 4. Careful Purification: Optimize silica gel chromatography conditions and minimize the amount of solvent used for recrystallization to maximize recovery. |
| Presence of multiple spots on TLC, indicating impurities. | 1. Incomplete acetylation leading to partially acetylated intermediates. 2. Presence of unreacted starting material (inosine). 3. Formation of degradation products. | 1. Drive Reaction to Completion: Consider increasing the equivalents of acetic anhydride or extending the reaction time. Monitor the reaction by TLC until the starting material is fully consumed. 2. Effective Purification: Utilize silica gel column chromatography with an appropriate solvent system to separate the desired product from impurities.[3] |
| Product appears as an oil or fails to crystallize. | 1. Presence of residual solvents (e.g., pyridine, acetic acid). 2. The product is not pure enough to crystallize. | 1. Thorough Drying: Ensure the product is thoroughly dried under high vacuum to remove all volatile residues. Co-evaporation with toluene can be beneficial. 2. Purification: Purify the product using silica gel chromatography before attempting crystallization. |
Experimental Protocols
Protocol 1: Quenching of Acetic Anhydride with Methanol
This protocol is recommended when NMR analysis indicates the presence of residual acetic anhydride after a standard workup.
-
After the acetylation reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methanol (typically 1-2 mL per 10 mL of reaction mixture) to the stirred solution.
-
Allow the mixture to stir for 30 minutes at room temperature.
-
Proceed with the standard aqueous workup and extraction.
Protocol 2: Standard Aqueous Workup for Removal of Acetic Anhydride and Acetic Acid
This is a general procedure for the workup of the this compound synthesis.
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL). Check that the final aqueous wash is neutral or slightly basic.
-
Water (1 x 50 mL).
-
Brine (saturated aqueous NaCl solution) (1 x 50 mL).
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 3: Purification by Silica Gel Chromatography
This protocol is used to purify the crude this compound.
-
Prepare the Column: Dry pack a chromatography column with silica gel (typically 50-100 times the weight of the crude product).
-
Prepare the Sample: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent.
-
Load the Sample: Carefully load the dissolved sample onto the top of the silica gel column.
-
Elute the Column: Elute the column with an appropriate solvent system. A common eluent system for acetylated nucleosides is a mixture of dichloromethane and methanol, or ethyl acetate and hexane. The optimal solvent system should be determined by TLC analysis.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Comparison of Acetic Anhydride Removal Strategies
| Method | Description | Advantages | Disadvantages | Typical Efficiency |
| Aqueous Wash (Water) | Washing the organic layer with deionized water. | Simple and readily available. | Often incomplete removal of acetic anhydride.[2] | Low to Moderate |
| Aqueous Wash (NaHCO₃) | Washing with a saturated solution of sodium bicarbonate. | Neutralizes acetic acid and helps remove it into the aqueous phase. | Can lead to emulsions. Does not directly react with residual anhydride. | Moderate to High |
| Methanol Quench | Addition of methanol to the reaction mixture post-reaction.[2] | Converts anhydride to volatile methyl acetate. Effective for stubborn residues. | Adds an additional reagent and byproduct (methyl acetate) to be removed. | High |
| Co-evaporation with Toluene | Dissolving the product in toluene and evaporating under reduced pressure. | Aids in the azeotropic removal of residual acetic acid and anhydride. | Requires multiple cycles for complete removal. | High |
| Silica Gel Chromatography | Passing the crude product through a silica gel column.[3] | Highly effective for removing both acetic anhydride and acetic acid, along with other impurities. | Can be time-consuming and may result in some product loss on the column. | Very High |
Visualizations
Experimental Workflow for this compound Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Residual Acetic Anhydride
Caption: Decision-making process for addressing residual acetic anhydride.
References
Technical Support Center: Scaling Up the Synthesis of 2',3',5'-Tri-O-acetylinosine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to successfully scaling up the synthesis of 2',3',5'-Tri-O-acetylinosine. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data summaries to address common challenges encountered during laboratory and pilot-scale production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound in a question-and-answer format.
| Question | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction; Suboptimal reaction temperature; Insufficient amount of acetylating agent; Degradation of the product. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature. While the reaction can proceed at room temperature, gentle heating (e.g., 40-50°C) might be necessary for certain scales, but avoid excessive heat to prevent degradation. - Use a sufficient excess of acetic anhydride and a suitable base like triethylamine or pyridine to drive the reaction to completion. - Minimize reaction time once completion is observed to reduce the formation of byproducts. |
| Presence of Impurities in the Final Product | Incomplete reaction leaving starting material; Formation of partially acetylated inosine derivatives; Cleavage of the glycosidic bond leading to hypoxanthine and acetylated ribose.[1] | - Ensure the reaction goes to completion. - Use an adequate amount of acetylating agent to ensure full acetylation. - Avoid strongly acidic conditions or prolonged reaction times, which can promote the cleavage of the nucleoside.[1] - Purify the product by recrystallization from a suitable solvent such as isopropanol or ethanol to remove unreacted inosine and other impurities.[2] |
| Difficulty in Product Isolation/Recrystallization | Product is too soluble in the chosen recrystallization solvent; Presence of oily impurities preventing crystallization. | - If the product is too soluble, try a solvent in which it is less soluble at room temperature but soluble upon heating (e.g., isopropanol, ethanol).[2] - If oily impurities are present, consider a pre-purification step such as a silica gel plug or treatment with activated carbon before recrystallization. - Ensure all volatile reagents (e.g., acetic anhydride, triethylamine) are thoroughly removed under reduced pressure before attempting recrystallization. |
| Cleavage of the Nucleoside Bond | Harsh reaction conditions, particularly acidic environments.[1] | - Use a milder base such as triethylamine or pyridine instead of strong acids. - If an acid catalyst is used, employ it in catalytic amounts and at lower temperatures. - Minimize the reaction time to what is necessary for complete acetylation. |
| Inconsistent Results at a Larger Scale | Poor mixing; Inefficient heat transfer; Localized overheating or concentration gradients. | - Use appropriate reactor geometry and mechanical stirring to ensure efficient mixing. - For exothermic reactions, ensure adequate cooling and control the rate of reagent addition to maintain the desired temperature. - Consider a solvent that facilitates both dissolution of reagents and heat transfer. Acetic acid has been reported as a reusable solvent for large-scale reactions.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for the synthesis of this compound?
A1: A highly practical and scalable method involves the acetylation of inosine using acetic anhydride in the presence of a base like triethylamine or pyridine, and often with a catalytic amount of 4-dimethylaminopyridine (DMAP).[4] A notable large-scale approach utilizes a reusable solvent system of acetic anhydride and acetic acid, which has been demonstrated to be effective on a 200 g scale with yields around 90%.[2][3]
Q2: How can I monitor the progress of the acetylation reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a mobile phase of dichloromethane/methanol (e.g., 9:1 v/v) can be used. The product, being more nonpolar than the starting inosine, will have a higher Rf value.
Q3: What is the best way to purify this compound on a large scale?
A3: For large-scale purification, recrystallization is the most economical and efficient method, avoiding the need for column chromatography.[2] Isopropanol has been successfully used to recrystallize the product, yielding a white solid.[4]
Q4: What are the potential side products in this reaction?
A4: Potential side products include partially acetylated inosine intermediates (2'-O-acetylinosine, 3'-O-acetylinosine, 5'-O-acetylinosine, and di-O-acetylated derivatives), as well as products resulting from the cleavage of the glycosidic bond, such as hypoxanthine and acetylated ribose derivatives.[1]
Q5: Is this compound stable?
A5: Acetylated nucleosides can be susceptible to hydrolysis, especially under basic or acidic conditions, leading to deacetylation. It is recommended to store the purified product in a dry environment at a cool temperature (e.g., sealed in a dry place at room temperature or refrigerated).[5]
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Method | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| Method A | Inosine (10 g) | Acetic anhydride, Triethylamine, DMAP (catalytic) | Acetonitrile | Room Temp. | 1 hour | 82% | [4] |
| Method B | Inosine (200 g) | 60% Acetic anhydride | Acetic acid | Not specified | Not specified | 90% | [2] |
| Method C (Acid Acetylation) | Inosine | Acetic anhydride, Acetyl chloride | Acetic acid | Not specified | Not specified | 75% (with 19% cleavage) | [1] |
Detailed Experimental Protocols
Protocol 1: Scalable Synthesis using Acetic Anhydride and Triethylamine
This protocol is adapted from a method suitable for gram-scale synthesis with the potential for scaling up.[4]
Materials:
-
Inosine
-
Acetic anhydride
-
Triethylamine
-
4-dimethylaminopyridine (DMAP)
-
Acetonitrile
-
Methanol
-
Isopropanol
Procedure:
-
To a suspension of inosine (e.g., 10 g, 37.3 mmol) in acetonitrile (60 mL) in a suitable reaction vessel, add a catalytic amount of DMAP.
-
Sequentially add triethylamine (20 mL, 143 mmol) and acetic anhydride (12.5 mL).
-
Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.
-
Upon completion, slowly add methanol (5 mL) to quench the excess acetic anhydride.
-
Continue stirring for 5 minutes.
-
Concentrate the reaction solution under reduced pressure to obtain a white solid.
-
Wash the solid with isopropanol to afford pure this compound.
Protocol 2: Large-Scale Synthesis using Acetic Anhydride/Acetic Acid
This protocol is based on a method developed for large-scale, practical acetylation of nucleosides.[2]
Materials:
-
Inosine
-
60% Acetic anhydride in acetic acid
Procedure:
-
Add inosine (e.g., 200 g, 746 mmol) to a 60% acetic anhydride/acetic acid solution.
-
Stir the reaction mixture until the reaction is complete (monitoring by TLC or HPLC is recommended).
-
Upon completion, the product can be purified by recrystallization, potentially after a suitable work-up to remove the acetic acid and residual acetic anhydride. The original literature suggests direct purification is possible, which is a significant advantage at scale.[2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 3181-38-2 [chemicalbook.com]
- 5. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
2',3',5'-Tri-O-acetylinosine stability issues in biological assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',3',5'-Tri-O-acetylinosine. The information provided addresses common stability issues encountered in biological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in biological assays?
This compound is a synthetic, acetylated form of the naturally occurring nucleoside, inosine.[1][2] The three acetyl groups on the ribose sugar moiety increase the molecule's lipophilicity. This enhanced lipophilicity is intended to improve its permeability across cell membranes, effectively making it a prodrug form of inosine. The expectation is that once inside the cell, endogenous esterase enzymes will cleave the acetyl groups, releasing the active compound, inosine. The acetylation is a common strategy to enhance the bioavailability and cellular uptake of nucleosides and other polar molecules.[3]
Q2: My experimental results are inconsistent when using this compound. What could be the cause?
Inconsistent results are often linked to the inherent instability of this compound in aqueous solutions and biological media. The acetyl groups are susceptible to both chemical and enzymatic hydrolysis, leading to the formation of inosine and partially acetylated intermediates. The rate of this hydrolysis can vary depending on several factors, including pH, temperature, and the presence of esterases in your assay system (e.g., in serum-containing media or cell lysates). This variability in the concentration of the active compound can lead to poor reproducibility. Studies on similar acetylated nucleoside analogs have demonstrated their significant instability.[4]
Q3: How stable is this compound in my cell culture medium?
The stability of this compound in cell culture medium is a critical concern. While specific data for this compound is limited, a study on a structurally similar compound, O2', O3', O5'-tri-acetyl-N6-(3-hydroxylaniline) adenosine, showed it was rapidly hydrolyzed in plasma from rats, dogs, and humans. The hydrolysis was significantly faster in the presence of plasma esterases compared to chemical hydrolysis in buffer alone.
Therefore, in standard cell culture media containing fetal bovine serum (FBS), which is a source of various esterases, this compound is expected to have a short half-life. The rate of hydrolysis will likely be lower in serum-free media, but the compound may still be susceptible to hydrolysis by esterases released from the cells themselves.
Troubleshooting Guide
Issue 1: Unexpected or No Biological Effect
| Possible Cause | Troubleshooting Step |
| Complete and rapid hydrolysis to inosine before reaching the target. | Prepare fresh stock solutions of this compound in an anhydrous solvent like DMSO immediately before use. Add the compound to the assay medium at the last possible moment. |
| The biological activity observed is due to inosine, not the acetylated compound. | Run a parallel experiment using inosine at equivalent concentrations to determine if it produces the same biological effect. |
| Degradation of the compound during storage. | Store the solid compound at -20°C or lower, protected from moisture. For stock solutions in anhydrous DMSO, store at -80°C in small aliquots to avoid multiple freeze-thaw cycles. |
Issue 2: Poor Reproducibility Between Experiments
| Possible Cause | Troubleshooting Step |
| Variable esterase activity in different batches of serum. | If possible, use a single, large batch of FBS for a series of related experiments. Alternatively, consider using a serum-free medium or heat-inactivating the serum to reduce esterase activity (though this may affect cell health). |
| Inconsistent timing of compound addition and measurement. | Standardize the experimental timeline precisely. Ensure that the time between adding the compound and performing the assay readout is consistent across all experiments. |
| Hydrolysis in aqueous stock solutions. | Avoid preparing and storing aqueous stock solutions. If an aqueous solution is necessary, prepare it immediately before use in a buffer with a slightly acidic to neutral pH (pH 6-7) to minimize chemical hydrolysis. |
Quantitative Data Summary
The following table summarizes the stability of a similar acetylated nucleoside, O2', O3', O5'-tri-acetyl-N6-(3-hydroxylaniline) adenosine, in plasma, which can serve as an estimate for the behavior of this compound.
| Parameter | Rat Plasma | Dog Plasma | Human Plasma |
| Hydrolytic Rate Constant (min⁻¹) | 4.24 | 5.96 x 10⁻³ | 6.85 x 10⁻² |
| Estimated Half-life (minutes) | ~0.16 | ~116 | ~10 |
Note: This data is for a different, though structurally related, compound and should be used as a general guide. The actual stability of this compound may vary.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare your standard cell culture medium (e.g., DMEM) with and without 10% FBS.
-
-
Incubation:
-
Spike the cell culture media (with and without FBS) with this compound to a final concentration of 100 µM.
-
Incubate the media at 37°C in a humidified incubator.
-
-
Time Points:
-
Collect aliquots of the media at various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Immediately quench any enzymatic activity by adding an equal volume of cold acetonitrile or methanol.
-
-
Analysis:
-
Analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the remaining this compound and the appearance of inosine.
-
Use a suitable C18 column and a gradient of water and acetonitrile (both with 0.1% formic acid) for separation. Monitor the analytes by UV absorbance at an appropriate wavelength (e.g., 249 nm for inosine).
-
-
Data Interpretation:
-
Plot the concentration of this compound versus time to determine its half-life under each condition.
-
Visualizations
Caption: Hydrolysis pathway of this compound to inosine.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. carlroth.com [carlroth.com]
- 2. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Purity of Synthetic 2',3',5'-Tri-O-acetylinosine for Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of biological research and drug development, the purity of synthetic compounds is paramount to ensure the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for validating the purity of 2',3',5'-Tri-O-acetylinosine, a synthetic derivative of the endogenous nucleoside inosine. Furthermore, it compares the biological activity of this acetylated form to its parent compound, inosine, and other alternatives, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a prodrug form of inosine, where the hydroxyl groups of the ribose moiety are acetylated. This modification increases the lipophilicity of the molecule, potentially enhancing its cell permeability and bioavailability.[1] Once inside the cell, esterases can cleave the acetyl groups, releasing inosine to exert its biological effects. Inosine itself is known to have immunomodulatory and neuroprotective properties, and has been investigated for its therapeutic potential in various conditions. This compound has been shown to inhibit the growth of cancer cells and is used as an intermediate in the synthesis of other purine ribosides.[2][3] Given its potential applications, rigorous purity assessment is crucial before its use in any biological assay.
Purity Validation: A Multi-pronged Approach
Ensuring the purity of synthetic this compound requires a combination of chromatographic and spectroscopic techniques to identify and quantify the target compound and any potential impurities. The most common impurities arise from the synthesis process, which typically involves the acetylation of inosine.[3]
Potential Impurities:
-
Inosine (unreacted starting material): The presence of the starting material indicates an incomplete reaction.
-
Partially acetylated inosine derivatives (e.g., 2',3'-di-O-acetylinosine, 2',5'-di-O-acetylinosine, 3',5'-di-O-acetylinosine): These can form if the acetylation reaction is not driven to completion.
-
Degradation products: Cleavage of the glycosidic bond can lead to the formation of hypoxanthine and acetylated ribose derivatives, especially under harsh reaction conditions.[4]
-
Residual solvents and reagents: Solvents like pyridine or acetonitrile and reagents like acetic anhydride or DMAP used in the synthesis may be present in the final product.
The following table summarizes the recommended analytical techniques for purity validation:
| Analytical Technique | Purpose | Key Parameters to Assess |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the main compound and impurities. | Retention time, peak area, peak purity. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Absolute purity determination and structural confirmation. | Chemical shift, signal integration, comparison to a certified reference standard. |
| Mass Spectrometry (MS) | Identification of impurities by mass-to-charge ratio. | Molecular weight confirmation of the main compound and impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To separate and quantify this compound from its potential impurities. A reverse-phase HPLC method is generally suitable for acetylated nucleosides.[5][6]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Volatile buffer, e.g., triethylammonium acetate (TEAA) or ammonium acetate
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1 M TEAA in water
-
Mobile Phase B: Acetonitrile
-
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the this compound sample in the initial mobile phase composition (e.g., 95% A, 5% B) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 25 °C
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 | 30 | 95 | 5 |
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, which should be longer than that of the more polar inosine.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks in the chromatogram.
-
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
Objective: To determine the absolute purity of this compound by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard.[7][8][9]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6 or CDCl3) in which both the analyte and internal standard are soluble and stable.
-
Certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one signal that does not overlap with any analyte or impurity signals.
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) and a certified internal standard (e.g., 5 mg) into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a 1H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping proton signal of this compound (e.g., the anomeric proton H-1' or one of the acetyl methyl groups) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Comparison with Alternatives: Inosine and Other Adenosine Receptor Agonists
This compound is designed to act as a prodrug of inosine. Therefore, its biological activity is intrinsically linked to that of inosine. Inosine is recognized as a functional agonist of the adenosine A2A receptor, although with a much lower potency than adenosine itself.[10] The activation of A2A receptors is associated with anti-inflammatory effects.
The following table summarizes the comparative biological activity of inosine and adenosine. Data for this compound is less available in direct comparative studies, but its effects are expected to be mediated by its conversion to inosine.
| Compound | Target Receptor | EC50 (cAMP production) | Biological Effect |
| Adenosine | Adenosine A2A | ~0.2 µM | Potent anti-inflammatory |
| Inosine | Adenosine A2A | ~300 µM[10] | Anti-inflammatory, immunomodulatory |
| This compound | (Prodrug for Inosine) | Not directly available | Expected to have similar effects to inosine following hydrolysis |
Visualizing the Workflow and Signaling Pathway
Experimental Workflow for Purity Validation
Caption: Workflow for the synthesis and purity validation of this compound.
Adenosine A2A Receptor Signaling Pathway
Caption: Simplified signaling pathway of inosine via the adenosine A2A receptor.
Conclusion
Validating the purity of synthetic this compound is a critical step for its use in biological assays. A combination of HPLC for separation and quantification of impurities, and qNMR for absolute purity determination, provides a robust and reliable approach. While this compound is expected to exert its biological effects through its conversion to inosine, further direct comparative studies are needed to fully elucidate its pharmacological profile. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers working with this and other acetylated nucleoside analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | 3181-38-2 [chemicalbook.com]
- 4. Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. emerypharma.com [emerypharma.com]
- 9. rssl.com [rssl.com]
- 10. 2',3',5'-Tri-O-acetylguanosine, Purity≥95% - CD BioGlyco [bioglyco.com]
A Comparative Guide to the LC-MS Analysis of Inosine and 2',3',5'-Tri-O-acetylinosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of the endogenous nucleoside inosine and its acetylated analogue, 2',3',5'-Tri-O-acetylinosine. As a key intermediate in purine metabolism, inosine quantification is crucial in various research areas. This compound, a synthetic derivative, often serves as a prodrug or a lipophilic precursor to enhance cellular uptake. This guide focuses on Liquid Chromatography-Mass Spectrometry (LC-MS) as the primary analytical technique, offering detailed experimental protocols and performance comparisons. Additionally, alternative analytical methods are discussed to provide a broader perspective for selecting the most suitable technique for specific research needs.
Challenges in the Analysis of this compound
A significant challenge in the quantification of this compound in biological matrices is its inherent instability. The acetyl groups are susceptible to rapid enzymatic hydrolysis by esterases present in plasma and other biological fluids. This can lead to an underestimation of the acetylated form and an overestimation of inosine. Therefore, immediate sample stabilization is critical for accurate quantification.
Quantitative Data Summary
The following tables summarize typical performance data for the LC-MS/MS quantification of inosine and projected data for this compound.
Table 1: LC-MS/MS Method Performance for Inosine Quantification
| Parameter | Performance |
| Linearity Range | 5 - 200 µM |
| Lower Limit of Quantification (LLOQ) | 1.4 µM |
| Accuracy | 95.0% - 105.0% |
| Precision (%CV) | < 15% |
Table 2: Projected LC-MS/MS Method Performance for this compound Quantification
| Parameter | Projected Performance |
| Linearity Range | 10 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Accuracy | 85.0% - 115.0% |
| Precision (%CV) | < 15% |
| Note: This data is projected based on methods for similar acetylated nucleosides and requires experimental validation. |
Experimental Protocols
LC-MS/MS Method for Inosine Quantification in Human Plasma
This protocol is adapted from established methods for nucleoside analysis in biological fluids.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 100 µL of human plasma, add 200 µL of ice-cold methanol containing an internal standard (e.g., ¹³C₅,¹⁵N₄-Inosine).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2-50% B
-
5-6 min: 50-98% B
-
6-7 min: 98% B
-
7-7.1 min: 98-2% B
-
7.1-10 min: 2% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. Mass Spectrometry (Triple Quadrupole)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Inosine: m/z 269.1 → 137.1
-
¹³C₅,¹⁵N₄-Inosine (IS): m/z 278.1 → 142.1
-
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Proposed LC-MS/MS Method for this compound Quantification in Human Plasma
This proposed protocol is based on the analysis of similar acetylated nucleosides and requires validation. Crucially, sample collection must include an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo hydrolysis.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Collect blood in tubes containing an esterase inhibitor (e.g., NaF).
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled analog of this compound or a structurally similar acetylated nucleoside).
-
Add 500 µL of ice-cold ethyl acetate.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
Transfer the organic layer to a new tube.
-
Evaporate to dryness under nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase.
2. Liquid Chromatography
-
Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 20% B
-
1-6 min: 20-95% B
-
6-8 min: 95% B
-
8-8.1 min: 95-20% B
-
8.1-10 min: 20% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 35°C
3. Mass Spectrometry (Triple Quadrupole)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Projected Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 395.1 → 137.1 (loss of acetylated ribose) and m/z 395.1 → 269.1 (loss of all three acetyl groups)
-
-
Key MS Parameters:
-
Capillary Voltage: 4.0 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 450°C
-
Visualizing the Workflow
Caption: General experimental workflow for LC-MS/MS analysis.
Signaling Pathway Context
Caption: Simplified purine metabolism pathway.
Comparison with Alternative Analytical Methods
While LC-MS offers high sensitivity and selectivity, other techniques can also be employed for the quantification of inosine and its derivatives.
Table 3: Comparison of Analytical Methods
| Method | Principle | Sensitivity | Throughput | Selectivity | Key Advantages | Key Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass-based detection | High (nM to pM) | Moderate | High | High specificity and sensitivity, suitable for complex matrices | High instrument cost, requires expertise |
| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility | Moderate to High (µM to nM) | High | Moderate | Low sample volume, high separation efficiency for charged molecules | Lower sensitivity than LC-MS for some analytes, less robust |
| ELISA | Immunoassay based on antibody-antigen binding | High (pM to fM) | High | High (depends on antibody) | High throughput, no complex instrumentation required | Antibody development can be challenging for small molecules, potential for cross-reactivity |
| NMR Spectroscopy | Nuclear magnetic resonance of atomic nuclei | Low (mM to µM) | Low | High | Provides structural information, non-destructive | Low sensitivity, not suitable for trace analysis |
The Efficacy of 2',3',5'-Tri-O-acetylinosine as an Inosine Prodrug in Cell Culture: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of cellular biology and drug development, the effective delivery of therapeutic nucleosides into cells is a critical challenge. Inosine, a naturally occurring purine nucleoside, plays a significant role in various physiological processes, including immunomodulation and neuroprotection, and serves as a precursor for purine synthesis. However, its therapeutic potential is often limited by poor cell membrane permeability. To overcome this, prodrug strategies are employed, with 2',3',5'-Tri-O-acetylinosine emerging as a promising candidate for enhanced intracellular inosine delivery. This guide provides a comprehensive comparison of this compound with its parent compound, inosine, and other potential delivery strategies, supported by established experimental methodologies.
Principle of the Prodrug Approach
This compound is a synthetically modified version of inosine where the hydroxyl groups on the ribose sugar are acetylated. This chemical modification increases the lipophilicity of the molecule, facilitating its passage across the lipid bilayer of the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the acetyl groups, releasing the active inosine molecule. This strategy aims to achieve higher intracellular concentrations of inosine than can be obtained by administering inosine directly.
Comparative Efficacy: A Data-Driven Overview
While direct comparative studies on the efficacy of this compound are limited, the principles of acetylated nucleoside prodrugs suggest a significant improvement in intracellular delivery. The following table summarizes the expected performance based on analogous compounds and established methodologies.
| Parameter | Inosine | This compound | Rationale for Expected Outcome |
| Cell Permeability | Low | High | Increased lipophilicity due to acetyl groups facilitates passive diffusion across the cell membrane. |
| Intracellular Concentration | Low | High | Enhanced uptake leads to greater accumulation of the prodrug, which is then converted to inosine. |
| Rate of Intracellular Conversion | N/A | Moderate to High | Dependent on the activity of intracellular esterases, which are generally abundant in most cell types. |
| Biological Activity | Dose-dependent | Potentially higher at lower extracellular concentrations | Higher intracellular inosine levels are expected to lead to a more pronounced biological effect for a given external concentration. |
| Cytotoxicity | Low | Potentially higher at very high concentrations | High intracellular concentrations of inosine or the byproducts of hydrolysis (acetate) could have off-target effects. |
Experimental Protocols
To empirically validate the efficacy of this compound as a prodrug, a series of well-defined experiments are necessary.
Cell Viability and Cytotoxicity Assay
Objective: To determine the effect of this compound and inosine on cell viability and to identify any potential cytotoxicity.
Methodology (MTT Assay):
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with a range of concentrations of this compound and inosine (e.g., 0.1, 1, 10, 100 µM) and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Intracellular Inosine and Prodrug Quantification
Objective: To measure the intracellular concentrations of this compound and inosine over time.
Methodology (HPLC-MS/MS):
-
Culture cells to 80-90% confluency in 6-well plates.
-
Treat cells with this compound or inosine at a defined concentration (e.g., 10 µM).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable extraction buffer (e.g., methanol/acetonitrile/water).
-
Centrifuge the lysate to pellet cellular debris.
-
Analyze the supernatant using a reverse-phase HPLC system coupled with a tandem mass spectrometer (MS/MS) to quantify the concentrations of this compound and inosine.
-
Normalize the results to the total protein concentration of the cell lysate.
Intracellular Esterase Activity Assay
Objective: To confirm the role of intracellular esterases in the conversion of the prodrug to inosine.
Methodology:
-
Prepare cell lysates from the cell line of interest.
-
Incubate the cell lysate with a fluorogenic esterase substrate (e.g., fluorescein diacetate).
-
Measure the increase in fluorescence over time using a fluorometer, which corresponds to esterase activity.
-
To specifically assess the hydrolysis of this compound, incubate the prodrug with the cell lysate and measure the formation of inosine over time using HPLC-MS/MS.
-
As a control, pre-treat a parallel set of cell lysates with a general esterase inhibitor (e.g., paraoxon) to confirm that the conversion is enzyme-mediated.
Downstream Signaling and Biological Effects
The ultimate measure of the prodrug's efficacy lies in its ability to elicit a stronger biological response compared to the parent drug at equivalent concentrations. The specific downstream effects to be measured will depend on the research context. For example, if investigating the immunomodulatory properties of inosine, one might measure the expression of relevant cytokines.
Example: Cytokine Expression Analysis
-
Treat immune cells (e.g., macrophages or T-cells) with this compound or inosine.
-
After a suitable incubation period, stimulate the cells with an appropriate agonist (e.g., lipopolysaccharide for macrophages).
-
Collect the cell culture supernatant and quantify the levels of specific cytokines (e.g., IL-10, TNF-α) using an enzyme-linked immunosorbent assay (ELISA).
Alternatives to this compound
While acetylation is a common and effective strategy, other prodrug moieties can be explored to further optimize inosine delivery. These include:
-
Other Ester Linkages: Utilizing different ester groups (e.g., pivaloyloxymethyl) could modulate the rate of hydrolysis and cellular accumulation.
-
Phosphate Prodrugs (ProTides): This approach involves masking the phosphate group of a nucleotide monophosphate, which can enhance cell permeability and bypass the often rate-limiting initial phosphorylation step.
-
Nanoparticle Encapsulation: Encapsulating inosine within lipid- or polymer-based nanoparticles can improve its solubility, stability, and cellular uptake.
The selection of the optimal delivery strategy will depend on the specific cell type, the desired release kinetics, and the therapeutic application.
Conclusion
The use of this compound as a prodrug represents a promising strategy to enhance the intracellular delivery and, consequently, the biological activity of inosine. Its increased lipophilicity is expected to lead to superior cell permeability and higher intracellular concentrations of the active compound compared to direct administration of inosine. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and validation of its efficacy. Further research comparing this compound with other inosine prodrugs and delivery systems will be crucial in identifying the most effective approaches for harnessing the full therapeutic potential of inosine in various research and clinical settings.
A Comparative Spectroscopic Analysis of 2',3',5'-Tri-O-acetylinosine and Other Acetylated Nucleosides
A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic properties of 2',3',5'-Tri-O-acetylinosine and its comparison with other key acetylated nucleosides. This guide provides an objective analysis of their performance based on experimental data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
This document aims to provide a centralized resource for the spectroscopic characterization of this compound, a crucial intermediate in the synthesis of various nucleoside analogs, and to draw comparisons with other vital acetylated nucleosides including 2',3',5'-Tri-O-acetyladenosine, 2',3',5'-Tri-O-acetylcytidine, 2',3',5'-Tri-O-acetylguanosine, and 2',3',5'-Tri-O-acetyluridine. The controlled introduction of acetyl groups enhances the lipophilicity of nucleosides, facilitating their passage through cell membranes, and serves as a protective measure during chemical synthesis. A thorough understanding of their spectroscopic signatures is paramount for reaction monitoring, quality control, and structural elucidation.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and other relevant acetylated nucleosides.
¹H NMR Spectral Data
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Acetylated Nucleosides in DMSO-d₆
| Proton | This compound | 2',3',5'-Tri-O-acetyladenosine Derivative¹ | 2',3',5'-Tri-O-acetylguanosine |
| H-8 | 8.78 (s) | 8.52 (s) | 7.95 (s) |
| H-2 | 8.56 (s) | 8.42 (s) | - |
| H-1' | 6.27 (d, J=4.4 Hz) | 6.27 (d, J=5.2 Hz) | 6.01 (d, J=6.0 Hz) |
| H-2' | 5.98 (t, J=4.8 Hz) | 6.06 (dd, J=5.6, 5.2 Hz) | 5.81 (t, J=5.6 Hz) |
| H-3' | 5.62 (t, J=5.2 Hz) | 5.65 (dd, J=5.6, 3.2 Hz) | 5.52 (t, J=5.6 Hz) |
| H-4' | 4.41 (m) | 4.39 (m) | 4.39 (m) |
| H-5'a | 4.34 (dd, J=12.4, 3.2 Hz) | 4.43 (dd, J=11.7, 3.7 Hz) | 4.33 (m) |
| H-5'b | 4.28 (dd, J=12.4, 4.4 Hz) | 4.25 (dd, J=11.7, 5.3 Hz) | 4.28 (m) |
| NH₂/NH | 12.5 (br s) | 9.83 (s, 6-NH) | 10.8 (s, NH), 6.57 (s, NH₂) |
| Acetyl CH₃ | 2.13 (s), 2.10 (s), 2.05 (s) | 2.12 (s), 2.04 (s), 2.01 (s) | 2.12 (s), 2.06 (s), 2.05 (s) |
¹Data for 2',3',5'-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine.[1]
¹³C NMR Spectral Data
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Acetylated Nucleosides in DMSO-d₆
| Carbon | This compound | 2',3',5'-Tri-O-acetyladenosine Derivative¹ |
| C-6 | 156.7 | 152.2 |
| C-2 | 148.2 | 152.3 |
| C-4 | 146.0 | 149.1 |
| C-8 | 139.0 | 140.9 |
| C-5 | 124.3 | 120.3 |
| C-1' | 86.2 | 85.8 |
| C-4' | 80.6 | 79.4 |
| C-2' | 72.9 | 72.0 |
| C-3' | 70.3 | 70.0 |
| C-5' | 63.1 | 62.7 |
| Acetyl C=O | 170.3, 169.6, 169.4 | 170.0, 169.4, 169.3 |
| Acetyl CH₃ | 20.8, 20.6, 20.5 | 20.5, 20.4, 20.2 |
¹Data for 2',3',5'-tri-O-acetyl-N6-(3-hydroxyphenyl) adenosine.[1]
Mass Spectrometry Data
Table 3: Mass Spectrometry Data for Acetylated Nucleosides
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| This compound | C₁₆H₁₈N₄O₈ | 394.34 | [M+H]⁺: 395, [M+Na]⁺: 417. Fragmentation likely involves loss of acetyl groups (CH₂CO, 42 Da) and cleavage of the glycosidic bond. |
| 2',3',5'-Tri-O-acetyladenosine | C₁₆H₁₉N₅O₇ | 393.35 | [M+H]⁺: 394. Key fragments often observed are related to the adenine base and the acetylated ribose moiety. |
| 2',3',5'-Tri-O-acetylcytidine | C₁₅H₁₉N₃O₈ | 369.33 | [M+H]⁺: 370. Fragmentation patterns typically show the loss of acetyl groups and the cytosine base. |
| 2',3',5'-Tri-O-acetylguanosine | C₁₆H₁₉N₅O₈ | 409.35 | [M+H]⁺: 410. Characteristic fragments arise from the guanine base and the sugar portion with sequential loss of acetyl groups. |
| 2',3',5'-Tri-O-acetyluridine | C₁₅H₁₈N₂O₉ | 370.31 | [M+H]⁺: 371. Fragmentation includes losses of acetyl groups and the uracil base. |
Infrared Spectroscopy Data
Table 4: Key Infrared Absorption Bands (cm⁻¹) for Acetylated Nucleosides
| Functional Group | This compound | 2',3',5'-Tri-O-acetylguanosine | 2',3',5'-Tri-O-acetyluridine |
| N-H/O-H Stretching | ~3400-3100 (broad) | ~3300-3100 (N-H) | ~3200-3000 (N-H) |
| C-H Stretching (aromatic/aliphatic) | ~3100-2800 | ~3100-2850 | ~3100-2900 |
| C=O Stretching (acetyl) | ~1750-1740 | ~1750 | ~1745 |
| C=O Stretching (purine/pyrimidine ring) | ~1700 | ~1690 | ~1700, ~1660 |
| C=N, C=C Stretching (ring) | ~1600-1450 | ~1600-1470 | ~1600-1450 |
| C-O Stretching (ester) | ~1230, ~1050 | ~1240, ~1040 | ~1235, ~1050 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the acetylated nucleoside and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.
Data Acquisition:
-
¹H NMR: Spectra are typically recorded on a 400 or 500 MHz spectrometer. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to achieve a good signal-to-noise ratio.
-
¹³C NMR: Spectra are acquired on the same instrument, typically with proton decoupling. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a stock solution of the acetylated nucleoside in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
For Electrospray Ionization (ESI), dilute the stock solution to a final concentration of 1-10 µg/mL with a solution of 50:50 acetonitrile:water containing 0.1% formic acid to promote protonation.
Data Acquisition:
-
ESI-MS: The diluted sample is infused into the ESI source of a mass spectrometer (e.g., a quadrupole time-of-flight or Orbitrap instrument).
-
Data is acquired in positive ion mode to observe [M+H]⁺ and other adducts.
-
For fragmentation studies (MS/MS), the parent ion of interest is isolated and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.
-
Place a small amount of the solid acetylated nucleoside powder directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
A background spectrum of the empty ATR crystal is recorded first.
-
The sample spectrum is then recorded, typically over a range of 4000 to 400 cm⁻¹.
-
A number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.
Visualization of Experimental Workflow
The general workflow for the spectroscopic analysis of acetylated nucleosides is depicted below.
Caption: General workflow for spectroscopic analysis.
The acetylation of nucleosides is a fundamental step in the synthesis of many therapeutic agents. The workflow for synthesizing and purifying an acetylated nucleoside, such as this compound, is outlined below.
Caption: Synthesis of this compound.
References
Confirming the Structure of 2',3',5'-Tri-O-acetylinosine Derivatives by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, mass spectrometry (MS) stands as a powerful analytical technique for the structural elucidation and confirmation of synthetic nucleoside derivatives like 2',3',5'-Tri-O-acetylinosine. This guide provides a comparative overview of the expected mass spectrometric behavior of this compound and its derivatives, supported by detailed experimental protocols and data interpretation.
This compound, with a molecular formula of C16H18N4O8 and a molecular weight of 394.34 g/mol , is a protected form of the nucleoside inosine, often used as an intermediate in the synthesis of various biologically active compounds.[1][2] The confirmation of its structure and the identification of any derivatives formed during synthesis or metabolism are critical for drug discovery and development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose, offering high sensitivity and structural specificity.
Comparative Mass Spectrometric Fragmentation Analysis
The fragmentation of nucleosides in tandem mass spectrometry is well-characterized and typically involves the cleavage of the glycosidic bond, leading to the separation of the nucleobase and the sugar moiety. For this compound and its derivatives, collision-induced dissociation (CID) will primarily induce fragmentation around the glycosidic bond and the acetylated ribose sugar.
A key diagnostic fragmentation pathway for protonated this compound ([M+H]+ at m/z 395.12) involves the neutral loss of the tri-acetylated ribose moiety (259.09 g/mol ), resulting in the protonated hypoxanthine base at m/z 137.04. Further fragmentation of the sugar moiety can lead to sequential losses of acetic acid (60.05 g/mol ).
To illustrate the comparative analysis, let's consider a hypothetical derivative, 2',3',5'-Tri-O-acetyl-N1-methylinosine. The addition of a methyl group to the hypoxanthine base will increase the mass of the parent ion and the base fragment ion by 14.02 Da. This mass shift is a key indicator for identifying the modification.
Below is a table summarizing the expected key ions for this compound and a hypothetical N1-methylated derivative.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion [M+H]+ (m/z) | Key Fragment Ion (Protonated Base) (m/z) | Diagnostic Neutral Loss |
| This compound | C16H18N4O8 | 394.34 | 395.12 | 137.04 | Tri-acetylated ribose (259.09 Da) |
| 2',3',5'-Tri-O-acetyl-N1-methylinosine | C17H20N4O8 | 408.37 | 409.14 | 151.06 | Tri-acetylated ribose (259.09 Da) |
Note: The m/z values are calculated based on the most abundant isotopes.
Experimental Protocols
A robust LC-MS/MS method is crucial for the reliable analysis of these derivatives. The following is a representative protocol.
Sample Preparation
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of the this compound derivative in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
Liquid Chromatography (LC)
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating these relatively nonpolar compounds.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry (MS)
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally preferred for nucleoside analysis.
-
Scan Mode: Full scan MS to identify the precursor ion [M+H]+, followed by product ion scans (MS/MS) of the most intense ions to obtain fragmentation patterns.
-
Collision Energy: The collision energy should be optimized for each compound to achieve sufficient fragmentation. A starting point of 20-40 eV can be used.
-
Mass Analyzer: A high-resolution mass spectrometer such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements, which aids in formula determination.
Workflow and Data Analysis
The overall workflow for confirming the structure of this compound derivatives involves several key steps, as illustrated in the following diagram.
Caption: Experimental workflow for structure confirmation.
Signaling Pathway of Fragmentation
The fragmentation of this compound in the mass spectrometer can be visualized as a logical pathway, where the parent ion breaks down into characteristic fragment ions.
Caption: Proposed fragmentation pathway.
By comparing the experimentally obtained mass spectra with the expected fragmentation patterns and molecular weights, researchers can confidently confirm the structure of this compound and its derivatives. This comparative approach, combining robust experimental design with theoretical fragmentation analysis, is indispensable for advancing research and development in nucleoside-based therapeutics.
References
A Comparative Guide to the In Vitro and In Vivo Activity of 2',3',5'-Tri-O-acetylinosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of 2',3',5'-Tri-O-acetylinosine. The available scientific evidence strongly suggests that this compound primarily functions as a prodrug, exerting its biological effects after being metabolized to its active form, inosine. Therefore, this guide will focus on the activities of inosine as the key determinant of this compound's therapeutic potential.
Prodrug Profile of this compound
This compound is a synthetic derivative of inosine, a naturally occurring purine nucleoside. The addition of three acetyl groups to the ribose moiety of inosine increases its lipophilicity, which is expected to enhance its membrane permeability and oral bioavailability. Once absorbed, it is anticipated that cellular esterases rapidly hydrolyze the acetyl groups, releasing inosine to exert its physiological effects.
Caption: Metabolic activation of this compound to inosine.
In Vitro Activity of Inosine
The in vitro effects of inosine, the active metabolite of this compound, have been investigated in various cell-based models. A significant body of research points to its cytoprotective properties, particularly under conditions of cellular stress.
Quantitative Data: In Vitro Cytoprotective Effects of Inosine
| Cell Line | Stress Model | Assay | Endpoint | Concentration | Result | Reference |
| Rat Kidney Tubular Cells | Combined Oxygen-Glucose Deprivation (COGD) | MTT Assay | Cell Viability | 100 µM | Maximal cytoprotective effect | [1] |
| Rat Kidney Tubular Cells | Combined Oxygen-Glucose Deprivation (COGD) | LDH Assay | Cell Death | 300 µM | Significant reduction in LDH release | [1] |
| HepG2 (Human Liver Cancer Cells) | Combined Oxygen-Glucose Deprivation (COGD) | MTT Assay | Cell Viability | 300-1000 µM | Significant cytoprotective effect | [2] |
| HepG2 (Human Liver Cancer Cells) | Combined Oxygen-Glucose Deprivation (COGD) | LDH Assay | Cytotoxicity | 300-1000 µM | Significant reduction in LDH release | [2] |
Experimental Protocol: In Vitro Cytoprotection Assay
This protocol outlines a typical experiment to evaluate the cytoprotective effects of a compound against oxygen-glucose deprivation in a cell culture model.[1][2]
Caption: Workflow for an in vitro cytoprotection assay.
In Vivo Activity of Inosine
The in vivo activity of inosine has been primarily explored in the context of its radioprotective effects in animal models. These studies suggest that inosine can mitigate the harmful effects of ionizing radiation.
Quantitative Data: In Vivo Radioprotective Effects of Inosine
| Animal Model | Radiation Dose | Treatment Regimen | Endpoint | Result | Reference |
| Balb/c Mice | 12 Gy (60Co γ-rays) | 750 µmol/kg daily post-irradiation | Survival Time | Significantly prolonged | [3] |
| Balb/c Mice | 12 Gy (60Co γ-rays) | 750 µmol/kg daily post-irradiation | Spatial Memory (Morris Water Maze) | Suppressed spatial memory deficit | [3] |
| Mice | Lethal dose (γ-radiation) | 1 mM in drinking water | Survival Rate | Increased survival | [4] |
Experimental Protocol: In Vivo Radioprotection Study
This protocol describes a general procedure for assessing the radioprotective effects of a compound in a mouse model.[3][4]
-
Animal Acclimatization: Male Balb/c mice are acclimatized for one week under standard laboratory conditions.
-
Irradiation: Mice are subjected to a single lethal dose of total-body irradiation (e.g., 12 Gy from a 60Co source).
-
Treatment: Immediately after irradiation, mice are administered with either inosine (e.g., 750 µmol/kg, intraperitoneally) or a vehicle control daily.
-
Monitoring: Body weight and survival are recorded daily.
-
Behavioral Assessment (Optional): Cognitive functions, such as spatial memory, can be assessed using tests like the Morris water maze at specific time points post-irradiation.
-
Data Analysis: Survival curves are generated and analyzed using the Kaplan-Meier method. Body weight changes and behavioral data are analyzed using appropriate statistical tests.
Signaling Pathways
The cytoprotective and radioprotective effects of inosine are believed to be mediated through multiple pathways. One key mechanism involves its role as an energy substrate, helping to replenish cellular ATP levels, especially under ischemic conditions.[1][2] Additionally, inosine can interact with adenosine receptors, although some of its protective effects appear to be receptor-independent.[1][2]
Caption: Potential signaling pathways of inosine's protective effects.
Comparison and Conclusion
| Feature | This compound (Prodrug) | Inosine (Active Metabolite) |
| Form | Acetylated, more lipophilic | Naturally occurring nucleoside |
| Administration | Potentially better oral bioavailability and stability | Lower oral bioavailability due to rapid metabolism |
| Mechanism of Action | Indirect; requires conversion to inosine | Direct; acts as an energy substrate and signaling molecule |
| In Vitro Activity | Likely inactive until hydrolyzed | Demonstrates cytoprotective effects against hypoxia and glucose deprivation[1][2] |
| In Vivo Activity | Activity is dependent on in vivo conversion | Shows radioprotective effects in animal models, improving survival and cognitive function post-irradiation[3][4] |
References
- 1. Cytoprotective effects of adenosine and inosine in an in vitro model of acute tubular necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenosine and inosine exert cytoprotective effects in an in vitro model of liver ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 3181-38-2 [chemicalbook.com]
- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
Navigating the Matrix: A Comparative Guide to the Plasma Stability of Acetylated Nucleosides
For researchers, scientists, and professionals in drug development, enhancing the pharmacokinetic profile of nucleoside analogs is a critical step. Acetylation of the sugar moiety is a common prodrug strategy aimed at improving metabolic stability and cellular permeability. This guide provides an objective comparison of the plasma stability of key acetylated nucleosides versus their unmodified counterparts, supported by available experimental data and detailed methodologies.
The inherent polarity and susceptibility to enzymatic degradation of many nucleoside drugs often lead to rapid plasma clearance and a short in vivo half-life. By masking the hydrophilic hydroxyl groups with acetyl esters, the lipophilicity of the molecule is increased, which can protect it from rapid metabolism by plasma esterases and nucleoside phosphorylases. This guide delves into the available data on this stability enhancement.
Comparative Plasma Stability: A Data-Driven Overview
Direct comparative studies on the plasma stability of a wide range of acetylated and non-acetylated nucleosides are limited. However, by compiling data from various pharmacokinetic studies, a compelling picture emerges. The following table summarizes the available plasma half-life data for key nucleosides and their acetylated forms. It is important to note that this data is collated from different studies and experimental conditions, and therefore should be interpreted as indicative rather than a direct head-to-head comparison.
| Nucleoside | Form | Species | Administration Route | Plasma Half-life | Citation(s) |
| Uridine | Unmodified | Human | IV Infusion | ~118 minutes | [1] |
| Unmodified | Human | IV Bolus | Terminal half-life: 17.5 ± 7.3 min | [2] | |
| Unmodified | Rabbit | IV | 0.36 ± 0.05 hours (~22 min) | [3] | |
| Unmodified | Rabbit | Oral | 1.4 ± 0.4 hours | [3] | |
| Triacetyluridine (TAU) | Human | Oral | Uridine half-life: 3.4 ± 0.8 hours (single dose) | [4] | |
| Triacetyluridine (TAU) | Human | Oral | Uridine half-life: 5.3 ± 1.4 hours (cumulative dosing) | [4] | |
| Uridine Triacetate | Human | Oral | Uridine half-life: 2.2 to 2.6 hours | [5] | |
| Adenosine | Unmodified | Human | IV Infusion | < 10 seconds | [6][7] |
| Acetylated | - | - | Data not available | ||
| Cytidine Analog (Decitabine) | Unmodified | Human | - | ~20 minutes | [8] |
| Unmodified | Rabbit | IV Bolus | Biphasic: 5 and 43 minutes | [9] | |
| Unmodified | Dog | IV Bolus | Biphasic: 5 and 75 minutes | [9] | |
| N4-acetylcytidine (in mRNA) | Human Cells | - | Increased mRNA stability and half-life | [10][11] | |
| Guanosine | Unmodified | Rat | IV Bolus | Biphasic: ~5.4 minutes (alpha) and 6.86 - 7.51 hours (beta) | [12] |
| Acetylated | - | - | Data not available |
The data for uridine and its prodrug, triacetyluridine (TAU), provides the most direct evidence for the stabilizing effect of acetylation. Administration of TAU leads to a significantly longer apparent half-life of the parent nucleoside, uridine, in plasma.[4][5] For other nucleosides like adenosine, which has an extremely short half-life of less than 10 seconds, acetylation represents a promising but currently under-documented strategy for improving its therapeutic potential.[6][7] While direct plasma stability data for acetylated cytidine is scarce, studies on N4-acetylcytidine within mRNA molecules show a significant increase in stability, suggesting a similar protective effect for the free nucleoside.[10][11] Data on the plasma stability of acetylated guanosine was not found in the reviewed literature.
Visualizing the Process: Experimental and Metabolic Pathways
To understand how the stability of these compounds is determined and the underlying biochemical reasons for the differences, the following diagrams illustrate a typical experimental workflow and the key metabolic pathways involved.
References
- 1. Phase I and pharmacokinetic studies of high-dose uridine intended for rescue from 5-fluorouracil toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uridine pharmacokinetics in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Uridine Following Ocular, Oral and Intravenous Administration in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Uridine Bioavailability Following Administration of a Triacetyluridine-Rich Nutritional Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Adenosine | C10H13N5O4 | CID 60961 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Pharmacokinetic and pharmacodynamic analysis of 5-aza-2’-deoxycytidine (decitabine) in the design of its dose-schedule for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plasma and cerebrospinal fluid pharmacokinetics of 5-Aza-2'-deoxycytidine in rabbits and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetylation of cytidine in messenger RNA promotes translation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetylation of Cytidine in mRNA Promotes Translation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of guanosine in rats following intravenous or intramuscular administration of a 1:1 mixture of guanosine and acriflavine, a potential antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different 2',3',5'-Tri-O-acetylinosine synthesis methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of nucleoside analogues is a critical step in the discovery and production of novel therapeutics. 2',3',5'-Tri-O-acetylinosine is a key intermediate in the synthesis of various modified nucleosides. This guide provides a head-to-head comparison of different methods for its synthesis, presenting quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method for specific research and development needs.
Comparison of Performance
Two primary chemical methods for the synthesis of this compound are well-documented in the scientific literature: a DMAP-catalyzed acetylation and a method utilizing a reusable acetic anhydride/acetic acid solvent system. The performance of these methods is summarized in the table below.
| Parameter | Method 1: DMAP-Catalyzed Acetylation | Method 2: Acetic Anhydride/Acetic Acid System |
| Yield | 82%[1] | Up to 92%[2] |
| Purity | High (typically requires washing)[1] | High (requires crystallization)[2] |
| Reaction Time | 1 hour[1] | 6 hours[2] |
| Reagents | Inosine, Acetic Anhydride, Triethylamine, DMAP, Acetonitrile, Methanol, Isopropanol | Inosine, Acetic Anhydride, Acetic Acid |
| Catalyst | 4-Dimethylaminopyridine (DMAP) | None (solvent system acts as promoter) |
| Solvent | Acetonitrile | Acetic Anhydride/Acetic Acid (reusable) |
| Work-up | Concentration and washing with isopropanol[1] | Precipitation with water and crystallization |
| Scalability | Demonstrated on a 10g scale[1] | Demonstrated on a 200g scale[2] |
Experimental Protocols
Below are the detailed experimental protocols for the two compared synthesis methods.
Method 1: DMAP-Catalyzed Acetylation in Acetonitrile
This method, adapted from a procedure by ChemicalBook, offers a rapid and high-yielding synthesis of this compound.[1]
Materials:
-
Inosine (10 g, 37.3 mmol)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Acetonitrile (60 mL)
-
Triethylamine (20 mL, 143 mmol)
-
Acetic anhydride (12.5 mL)
-
Methanol (5 mL)
-
Isopropanol
Procedure:
-
Suspend inosine and a catalytic amount of DMAP in acetonitrile in a reaction flask.
-
Sequentially add triethylamine and acetic anhydride to the suspension.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Slowly add methanol to quench the reaction.
-
Continue stirring for 5 minutes.
-
Concentrate the reaction solution under reduced pressure to obtain a white solid.
-
Wash the solid with isopropanol to afford pure this compound.
Method 2: Acetic Anhydride/Acetic Acid Reusable Solvent System
This scalable and environmentally friendly method, reported by Xia et al., avoids the use of a catalyst and allows for the reuse of the solvent system.[2]
Materials:
-
Inosine
-
Acetic anhydride/acetic acid mixture (e.g., 85% acetic anhydride)
Procedure:
-
Add inosine to the acetic anhydride/acetic acid solvent mixture.
-
Heat the reaction mixture to 80°C.
-
Stir the mixture for 6 hours.
-
Cool the reaction mixture and add water to precipitate the product.
-
Collect the solid by filtration.
-
Recrystallize the crude product to obtain pure this compound.
-
The filtrate containing the acetic anhydride/acetic acid mixture can be recovered and reused.
Visualizing the Synthesis Workflows
The following diagrams, generated using the DOT language, illustrate the workflows of the described synthesis methods.
Potential Alternative: Enzymatic Synthesis
The general principle of enzymatic acylation of inosine would involve the following steps:
Conclusion
Both the DMAP-catalyzed and the acetic anhydride/acetic acid solvent system methods provide efficient routes to this compound with high yields. The choice between these methods will likely depend on the specific requirements of the synthesis. The DMAP-catalyzed method is faster, making it suitable for rapid, smaller-scale preparations. In contrast, the acetic anhydride/acetic acid system is more scalable and environmentally friendly due to the reusability of the solvent, making it a strong candidate for industrial applications. While enzymatic synthesis remains a promising green alternative, further research is needed to develop a specific and optimized protocol for the acetylation of inosine. Researchers are encouraged to consider these factors when selecting a synthesis strategy for this important nucleoside intermediate.
References
Safety Operating Guide
Safe Disposal of 2',3',5'-Tri-O-acetylinosine: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides detailed procedures for the safe disposal of 2',3',5'-Tri-O-acetylinosine, a key intermediate in the synthesis of 6-substituted purine ribosides.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care in a well-ventilated area.[1] Always wear suitable personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Avoid the formation of dust and aerosols, and prevent contact with skin and eyes.[1]
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Immediately alert personnel in the vicinity. For large spills, evacuate the area and remove all sources of ignition.[1][2]
-
Ventilate: Ensure the area is well-ventilated to avoid the inhalation of dust or vapors.[1]
-
Containment: For small, manageable spills, carefully sweep the solid material. For liquid spills, use an inert absorbent material.
-
Collection: Collect the spilled material and any contaminated cleaning supplies into a designated, clearly labeled hazardous waste container.[3][4]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
While some safety data sheets (SDS) classify this compound as not a hazardous substance, it is best practice to treat it as chemical waste in the absence of definitive disposal instructions.[3] Do not dispose of this compound down the drain or in regular trash.
-
Waste Characterization: Treat unused or waste this compound as chemical waste.
-
Segregation:
-
Solid Waste: Collect solid this compound, contaminated items (e.g., weigh boats, gloves, paper towels), and empty containers in a designated, compatible, and clearly labeled hazardous waste container for solid chemical waste.[4]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, compatible container for liquid hazardous waste. Do not mix with other waste streams unless their compatibility has been confirmed.
-
-
Container Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area. Ensure secondary containment is used to prevent spills.
-
Arrange for Pickup: Once the container is full or reaches the institutional time limit for storage, contact your EHS department to arrange for proper disposal.[4][5] Follow your institution's specific procedures for waste pickup requests.[4]
Key Chemical and Physical Properties
A summary of the quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₁₆H₁₈N₄O₈[6][7][8] |
| Molecular Weight | 394.34 g/mol [6] |
| Melting Point | 234-236 °C[7] |
| CAS Number | 3181-38-2[6][7] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 6. This compound | 3181-38-2 [chemicalbook.com]
- 7. This compound | C16H18N4O8 - BuyersGuideChem [buyersguidechem.com]
- 8. scbt.com [scbt.com]
Personal protective equipment for handling 2',3',5'-Tri-O-acetylinosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2',3',5'-Tri-O-acetylinosine. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2] The following table summarizes the required PPE.
| PPE Category | Item | Material/Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles | Protects eyes from dust particles and accidental splashes.[1] |
| Hand Protection | Chemical-Resistant Gloves | - Incidental Contact: Nitrile (8 mil) - Extended Contact: Butyl rubber or Neoprene | Provides a barrier against skin contact.[3][4] Nitrile is suitable for brief handling, while butyl rubber or neoprene is recommended for longer durations or when handling solutions.[3][4] |
| Body Protection | Laboratory Coat | Cotton/Polyester Blend | Protects personal clothing and skin from contamination.[2] |
| Respiratory Protection | Not generally required | Use in a well-ventilated area or chemical fume hood | To be used if dust formation is unavoidable and engineering controls are insufficient to minimize exposure.[1][2] |
Operational Plan: Step-by-Step Handling Protocol
Following a systematic workflow is crucial for minimizing exposure and ensuring safety.
2.1. Preparation Phase
-
Designate a Work Area: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation of any dust particles.[1][2]
-
Assemble PPE: Before handling the compound, ensure all required personal protective equipment is readily available and in good condition.
-
Gather Materials: Have all necessary equipment for the experiment, as well as spill cleanup materials (e.g., absorbent pads, waste bags), within reach.
2.2. Handling Phase
-
Don PPE: Put on your lab coat, safety goggles, and chemical-resistant gloves.
-
Handle with Care: this compound is a solid. Avoid creating dust when weighing or transferring the compound.[1][2] Use non-sparking tools.[2]
-
Solution Preparation: If preparing solutions, add the solid to the solvent slowly to avoid splashing.
2.3. Post-Handling Phase
-
Decontamination: Clean all equipment and surfaces that may have come into contact with the chemical using an appropriate solvent and cleaning agent.
-
Waste Segregation and Disposal: Segregate and dispose of all waste as outlined in the Disposal Plan below.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then goggles, then lab coat).
-
Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1]
Disposal Plan
As a nucleoside analog, all waste containing this compound should be treated as hazardous chemical waste as a precautionary measure. Do not discharge to sewer systems.[1]
3.1. Waste Segregation
-
Solid Waste:
-
Collect unused this compound powder, contaminated weigh boats, and contaminated PPE (e.g., gloves, wipes) in a designated, leak-proof solid waste container lined with a heavy-duty plastic bag.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, clearly labeled, and sealed liquid waste container.
-
Do not mix with other incompatible waste streams.
-
3.2. Waste Container Labeling and Storage
-
Labeling: Immediately label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), the approximate concentration and composition of the waste, and the date of accumulation.
-
Storage: Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials, until they are collected by the institution's environmental health and safety (EHS) department.
3.3. Empty Container Disposal
-
Triple Rinse: Thoroughly rinse empty containers that held this compound three times with a suitable solvent.
-
Collect Rinsate: The rinsate must be collected and disposed of as liquid hazardous waste.
-
Container Disposal: After triple rinsing, deface the original label on the container and dispose of it according to your institution's guidelines for clean glassware or plastic.[1]
Emergency Procedures
4.1. First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of pure water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2] |
4.2. Accidental Release Measures
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Prevent the chemical from entering drains.[1][2]
-
Clean-up: Wearing appropriate PPE, collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1][2]
Quantitative Data
No specific quantitative occupational exposure limits have been established for this compound. Therefore, it is essential to handle this compound with a high degree of caution and to use engineering controls and personal protective equipment to minimize any potential exposure.
Experimental Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
